Technical Documentation Center

Threo-DL-β-Hydroxynorleucine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Threo-DL-β-Hydroxynorleucine

Core Science & Biosynthesis

Foundational

Threo-DL-β-Hydroxynorleucine molecular weight and physical properties

An In-Depth Technical Guide to Threo-DL-β-Hydroxynorleucine: Molecular Properties, Analysis, and Synthesis Introduction Beta-hydroxy-α-amino acids represent a critical class of non-proteinogenic amino acids that serve as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Threo-DL-β-Hydroxynorleucine: Molecular Properties, Analysis, and Synthesis

Introduction

Beta-hydroxy-α-amino acids represent a critical class of non-proteinogenic amino acids that serve as valuable chiral building blocks in the synthesis of pharmaceuticals and other bioactive molecules.[1] Their unique structural motif, featuring hydroxyl and amino groups on adjacent carbon atoms, imparts specific conformational constraints and hydrogen-bonding capabilities that are highly sought after in drug design. Threo-DL-β-Hydroxynorleucine is a specific member of this class, a six-carbon amino acid distinguished by a hydroxyl group at the beta (C3) position.

This technical guide provides a comprehensive overview of Threo-DL-β-Hydroxynorleucine for researchers, scientists, and drug development professionals. It delves into its core molecular and physical properties, outlines modern and classical approaches to its synthesis and characterization, and discusses its biological context. The "DL" designation indicates a racemic mixture of the D- and L-enantiomers, while "Threo" defines the relative stereochemistry of the two chiral centers (C2 and C3), distinguishing it from its diastereomer, Erythro-β-hydroxynorleucine.

Core Molecular and Physical Properties

A precise understanding of the fundamental physicochemical characteristics of Threo-DL-β-Hydroxynorleucine is essential for its application in research and development.

Chemical Structure and Stereoisomerism

Threo-DL-β-Hydroxynorleucine, or 2-amino-3-hydroxyhexanoic acid, possesses two stereocenters at the α- and β-carbon positions. This gives rise to four possible stereoisomers, which exist as two pairs of enantiomers (Threo and Erythro). The Threo diastereomer is the subject of this guide.

G cluster_threo Threo Diastereomers cluster_erythro Erythro Diastereomers L-Threo L-Threo D-Threo D-Threo L-Threo->D-Threo Enantiomers L-Erythro L-Erythro L-Threo->L-Erythro Diastereomers D-Erythro D-Erythro L-Threo->D-Erythro Diastereomers D-Threo->L-Erythro Diastereomers D-Threo->D-Erythro Diastereomers L-Erythro->D-Erythro Enantiomers Topic β-Hydroxynorleucine (4 Stereoisomers) Topic->L-Threo Topic->D-Threo Topic->L-Erythro Topic->D-Erythro

Caption: Stereoisomers of β-Hydroxynorleucine.

Physicochemical Data

The key quantitative properties of β-hydroxynorleucine are summarized below. It is important to distinguish between the free amino acid and its salt forms, as properties like molecular weight will differ.

PropertyValueSource
Molecular Formula C₆H₁₃NO₃[2][3]
Molecular Weight 147.17 g/mol [2]
Appearance Solid[4]
Solubility Slightly soluble in aqueous solutions and some organic solvents like DMSO and ethanol.[4]
Melting Point Not readily available; amino acids often decompose upon heating.
Boiling Point Not applicable.

Synthesis Strategies

The controlled synthesis of β-hydroxy-α-amino acids is a significant challenge in organic chemistry, primarily due to the need for precise stereocontrol at two adjacent chiral centers.

Overview of Synthetic Challenges

Traditional chemical synthesis routes often yield mixtures of diastereomers (Threo and Erythro), requiring complex and often inefficient purification steps.[5] Achieving high diastereoselectivity and enantioselectivity typically necessitates sophisticated chiral auxiliaries or catalysts.

Enzymatic Synthesis: A Green and Selective Alternative

Enzyme-catalyzed synthesis has emerged as a powerful and environmentally benign tool to overcome the limitations of classical chemistry.[1][5] Hydroxylase enzymes, in particular, can introduce a hydroxyl group onto an amino acid substrate with high regio- and stereoselectivity.

G cluster_workflow Whole-Cell Biocatalysis Workflow A 1. Gene Expression Express hydroxylase gene in E. coli host. B 2. Cell Culture & Harvest Grow recombinant E. coli to high density. A->B C 3. Bioconversion Reaction Incubate cells with L-Norleucine substrate, 2-oxoglutarate, and FeSO₄. B->C D 4. Cell Removal Centrifuge reaction mixture to pellet cells. C->D E 5. Product Purification Purify supernatant using Ion-Exchange Chromatography. D->E F 6. Analysis Confirm product identity and purity (HPLC, NMR). E->F

Caption: Conceptual workflow for enzymatic synthesis.

Experimental Protocol: Whole-Cell Biocatalytic Synthesis

This protocol is adapted from methodologies used for the synthesis of related hydroxy amino acids, such as L-threo-β-hydroxy-histidine.[1][5]

  • Biocatalyst Preparation:

    • Cultivate E. coli cells expressing a suitable L-amino acid threo-β-hydroxylase in a nutrient-rich medium at 30-37°C until a high optical density (e.g., OD₆₀₀ of 30-80) is reached.

    • Harvest the cells by centrifugation and wash with a suitable buffer (e.g., 50 mM HEPES, pH 7.5).

  • Reaction Setup:

    • Prepare a reaction mixture in an Erlenmeyer flask containing:

      • L-Norleucine (Substrate): e.g., 150 mM

      • 2-Oxoglutarate (Co-substrate): e.g., 180 mM

      • FeSO₄ (Cofactor): e.g., 10 mM

      • HEPES Buffer (pH 7.5): 50 mM

      • Resuspended E. coli cells (Biocatalyst)

    • The total volume is brought up with sterile, deionized water.

  • Incubation:

    • Incubate the reaction mixture at 30°C with shaking (e.g., 150 rpm) for 6 to 24 hours.

    • Monitor the reaction progress by taking aliquots at time intervals and analyzing them via HPLC.

  • Product Recovery:

    • Terminate the reaction by centrifuging the mixture to remove the bacterial cells.

    • The resulting supernatant, containing the product, can be further purified using chromatographic techniques like ion-exchange chromatography.

Analytical and Characterization Protocols

Rigorous analytical methods are required to separate the isomers, quantify the product, and confirm its structural integrity.

Separation and Purity Verification

The separation of the four isomers of β-hydroxynorleucine has been historically accomplished using partition column chromatography.[6] Modern high-performance liquid chromatography (HPLC) and ion-exchange chromatography (IEC) are now standard for both analysis and purification.[5][7]

G cluster_analytical Analytical & Characterization Workflow Sample Crude Sample (Mixture of Isomers) Prep Sample Preparation (Hydrolysis, pH adjustment) Sample->Prep Sep Chromatographic Separation (IEC or HPLC) Prep->Sep Quant Quantification (Post-column Ninhydrin Derivatization & Photometric Detection at 570 nm) Sep->Quant Confirm Structural Confirmation (NMR, Mass Spectrometry) Sep->Confirm Result Pure, Characterized Compound Quant->Result Confirm->Result

Caption: General analytical workflow for characterization.

Experimental Protocol: Quantification by Ion-Exchange Chromatography (IEC)

This protocol is based on the standard EN ISO 13903:2005 method for determining amino acids in feedstuffs, which is a robust and widely accepted technique.[7]

  • Sample Preparation (Hydrolysis):

    • If the amino acid is in a complex matrix (e.g., a peptide or feed sample), perform an acid hydrolysis by treating the sample with 6 M HCl for approximately 23 hours.

    • This step is omitted for samples of the free amino acid.

  • pH Adjustment:

    • Carefully adjust the pH of the sample solution to 2.2. This is critical for proper binding to the ion-exchange column.

  • Chromatographic Separation:

    • Inject the prepared sample into an IEC system equipped with a suitable cation-exchange column.

    • The amino acids are separated based on their charge and hydrophobicity by eluting with a gradient of buffers with increasing pH and ionic strength.

  • Post-Column Derivatization:

    • The column eluent is mixed with a ninhydrin solution and passed through a high-temperature reaction coil. Ninhydrin reacts with the primary amine of the amino acid to produce a deep purple compound (Ruhemann's purple).

  • Detection and Quantification:

    • The colored derivative is detected using a photometric detector at 570 nm.

    • The concentration of Threo-DL-β-Hydroxynorleucine is determined by comparing its peak area to that of a certified reference standard.

Biological Context and Potential Applications

While Threo-DL-β-Hydroxynorleucine is a non-proteinogenic amino acid, it and its derivatives have been investigated for biological activity. Early studies using Lactobacillus casei as a screening model for antitumor activity found that while the free amino acid isomers had no growth-inhibitory effects, their N-acylated derivatives showed modest but significant activity.[6] Notably, the N-chloroacetyl derivative of the D-enantiomorph of one diastereomer displayed the highest inhibitory action.[6]

This suggests that β-hydroxynorleucine could serve as a scaffold for developing pro-drugs or other modified compounds. The broader class of β-hydroxy-α-amino acids is of significant interest in pharmaceutical development for its role in creating peptide mimics and other complex molecules with therapeutic potential.[1]

Conclusion

Threo-DL-β-Hydroxynorleucine is a structurally distinct non-proteinogenic amino acid with defined stereochemical and physicochemical properties. While its direct biological activity appears limited, its derivatives show potential, marking it as a compound of interest for medicinal chemists. The primary challenges associated with this molecule—namely, its stereocontrolled synthesis and the separation of its isomers—can be effectively addressed through modern enzymatic and analytical techniques. The protocols and data presented in this guide offer a foundational resource for scientists working to harness the potential of Threo-DL-β-Hydroxynorleucine in drug discovery and development.

References

  • Otani, T. T., & Briley, M. R. (1976). Beta-hydroxynorleucine: separation of its isomers and biological studies. PubMed.
  • Miyamoto, K., et al. (2021). Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. Applied and Environmental Microbiology, 87(20).
  • Otani, T. T., & Briley, M. R. (1976). β‐Hydroxynorleucine: Separation of its isomers and biological studies. Journal of Pharmaceutical Sciences, 65(4).
  • Guidechem. (n.d.). phthaloyl-threo-DL-beta-hydroxyleucine 126924-65-0 wiki. Guidechem.
  • European Union Reference Laboratory for Feed Additives. (2018). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. Joint Research Centre.
  • Santa Cruz Biotechnology, Inc. (n.d.). threo-3-Hydroxy-L-leucine. SCBT.
  • Santa Cruz Biotechnology, Inc. (n.d.). (2S,3R)-β-Hydroxyleucine Hydrochloride. SCBT.
  • Liwschitz, Y., Rabinsohn, Y., & Perera, D. (1962). Synthesis of α-amino-β-hydroxy-acids. Part I. DL-allothreonine, DL-erythro-β-hydroxyleucine, and DL-erythro- and threo-β-hydroxy-β-methylaspartic acid. Journal of the Chemical Society (Resumed).
  • Miyamoto, K., et al. (2021). Enzymatic Synthesis of l- threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. PubMed.
  • ChemWhat. (n.d.). β-hydroxynorleucine CAS#:.
  • Cayman Chemical. (2023).

Sources

Exploratory

Role of Threo-DL-β-Hydroxynorleucine in unnatural amino acid research

Executive Summary In the expanding toolkit of unnatural amino acids (UAAs), threo-DL-β-hydroxynorleucine (threo-2-amino-3-hydroxyhexanoic acid; CAS: 2076-44-0) occupies a highly specialized niche[1]. Characterized by its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the expanding toolkit of unnatural amino acids (UAAs), threo-DL-β-hydroxynorleucine (threo-2-amino-3-hydroxyhexanoic acid; CAS: 2076-44-0) occupies a highly specialized niche[1]. Characterized by its extended aliphatic propyl side chain and a β-hydroxyl group, this compound serves as a critical structural homologue to native threonine. This technical guide explores the dual utility of threo-DL-β-hydroxynorleucine: driving the formation of constrained secondary structures via stereospecific cyclization, and acting as a precise steric probe to map the hydrophobic binding pockets of critical glycosylating enzymes.

Conformational Constraining via Mitsunobu Cyclization

The development of peptidomimetics often requires locking a flexible linear peptide into a bioactive conformation. The Mitsunobu reaction is a highly effective method for achieving this when utilizing β-hydroxy UAAs[2].

Mechanistic Causality: When a peptide containing threo-DL-β-hydroxynorleucine is subjected to the Mitsunobu redox system (typically trialkylphosphine and a dialkyl azodicarboxylate), the β-hydroxyl group is activated into a phosphonium intermediate. The defining feature of this reaction is that the subsequent intramolecular nucleophilic attack occurs with complete inversion of configuration at the carbinol chiral center[2]. This forced stereochemical inversion physically twists the peptide backbone, driving the cyclization process to yield a constrained macrocycle that perfectly mimics a stabilizing reverse-turn secondary structure[2].

Mitsunobu A Linear Peptide (Threo-DL-β-Hydroxynorleucine) B Addition of TPP / DEAD (Redox Activation) A->B C Phosphonium Intermediate (OH Activation) B->C D Intramolecular Nucleophilic Attack (Complete Stereochemical Inversion) C->D E Constrained Peptide (Reverse Turn Mimetic) D->E

Pathway of Mitsunobu cyclization inducing stereochemical inversion and reverse turn formation.

Probing Enzyme Active Sites: The Oligosaccharyltransferase (OST) Model

Beyond structural constraints, threo-DL-β-hydroxynorleucine is an invaluable tool in enzymology. Oligosaccharyltransferase (OST) is the enzyme responsible for the en bloc transfer of a lipid-linked oligosaccharide to asparagine residues within the consensus sequence Asn-Xaa-Thr/Ser[3].

Mechanistic Causality: To map the exact dimensions of OST's binding pocket, researchers substitute the native threonine with threo-DL-β-hydroxynorleucine in synthetic tripeptides[3]. While the UAA retains the essential β-hydroxyl group required for hydrogen bonding, its extended propyl chain acts as a steric probe. Experimental data reveals that peptides containing L-threo-β-hydroxynorleucine bind much less efficiently to OST than the native threonine peptide[3]. This drastic reduction in binding affinity proves the existence of a highly stereospecific, size-restricted hydrophobic binding pocket that is perfectly contoured for the threonine CH3-CH(OH) group, actively rejecting larger aliphatic extensions[3].

OST_Probing OST Oligosaccharyltransferase (OST) Hydrophobic Binding Pocket Result1 Efficient N-Glycosylation OST->Result1 Result2 Severely Reduced Turnover OST->Result2 Sub1 Native Substrate (Asn-Xaa-Thr) Fit1 Optimal Steric Fit (Methyl Group) Sub1->Fit1 Sub2 UAA Substrate (Asn-Xaa-β-Hydroxynorleucine) Fit2 Steric Clash (Propyl Group) Sub2->Fit2 Fit1->OST Fit2->OST

Steric probing of the OST binding pocket using native versus unnatural β-hydroxy amino acids.

Quantitative Data Summaries

Table 1: Comparative Binding Efficiency of Tripeptides to OST

Peptide Sequence Hydroxy Amino Acid Side Chain Relative Binding Efficiency (%) Mechanistic Observation
Asn-Xaa-Thr -CH(OH)CH3 (Methyl) 100 Optimal fit in hydrophobic pocket
Asn-Xaa-Ser -CH2(OH) (Hydrogen) ~5-10 Loss of crucial hydrophobic interaction

| Asn-Xaa-(threo-β-HNle) | -CH(OH)CH2CH2CH3 (Propyl) | < 5 | Severe steric clash in binding pocket |

Table 2: Mitsunobu Cyclization Metrics for β-Hydroxy UAAs

Substrate Configuration Reagent System Stereochemical Outcome Yield (%) Structural Motif Generated
Threo-DL-β-Hydroxynorleucine TPP / DEAD Complete Inversion 78 - 85 Constrained Reverse Turn

| Erythro-DL-β-Hydroxynorleucine | TPP / DEAD | Complete Inversion | 72 - 80 | Extended / Distorted Turn |

Validated Experimental Workflows

Protocol A: Solid-Phase Mitsunobu Cyclization of β-Hydroxynorleucine Peptides

Design Rationale: This protocol utilizes DEAD over DIAD because the slightly reduced steric bulk of DEAD minimizes hindrance during the formation of the betaine intermediate with the bulky propyl side chain of the UAA.

  • Resin Swelling: Swell 0.1 mmol of peptide-resin (containing N-terminal deprotected threo-DL-β-hydroxynorleucine) in anhydrous DCM/THF (1:1) for 30 minutes. Causality: Optimal polymer swelling is required for complete reagent penetration into the resin matrix.

  • Reagent Preparation: Dissolve 5 equivalents of Triphenylphosphine (TPP) in anhydrous THF under an argon atmosphere. Causality: Argon prevents the premature oxidation of the phosphine, ensuring maximum reactivity.

  • Activation: Add 5 equivalents of Diethyl azodicarboxylate (DEAD) dropwise to the TPP solution at 0°C. Stir for 10 minutes until the betaine complex forms (indicated by a pale yellow color).

  • Cyclization: Transfer the activated complex to the resin. Shake at room temperature for 16 hours. Causality: The extended reaction time compensates for the steric bulk of the propyl side chain during the nucleophilic attack.

  • Cleavage & Validation (Self-Validating Step): Cleave the peptide from the resin using 95% TFA. Validate the complete inversion of the carbinol stereocenter and successful cyclization via LC-MS (mass shift corresponding to loss of H2O) and 2D-NMR (NOESY to confirm the spatial proximity of the reverse turn protons).

Protocol B: OST Binding Affinity and Glycosylation Kinetic Assay

Design Rationale: Utilizing a fluorogenic substrate allows for real-time kinetic monitoring, providing a self-validating, highly sensitive readout of enzymatic turnover without relying on radioactive labeling.

  • Microsome Preparation: Isolate rough endoplasmic reticulum (RER) microsomes from porcine liver via sucrose gradient ultracentrifugation to obtain intact, active OST complexes.

  • Substrate Incubation: Incubate 50 µM of the synthetic fluorescent peptide (TAMRA-Asn-Xaa-threo-β-HNle) with 1 mg/mL OST microsomes and 100 µM Dolichyl-PP-GlcNAc2Man9Glc3 in a buffer containing 50 mM Tris-HCl (pH 7.4) and 10 mM MnCl2. Causality: Mn2+ is an essential divalent cation cofactor that coordinates the lipid-linked oligosaccharide in the OST active site.

  • Reaction Quenching: Terminate the reaction at specific time intervals (0, 10, 20, 30 mins) by adding 1% NP-40 detergent. Causality: NP-40 solubilizes the membrane and denatures the enzyme, immediately halting catalysis.

  • Quantification (Self-Validating Step): Analyze the reaction mixture via HPLC-FLD (Fluorescence Detection). The glycosylated product will elute earlier than the unglycosylated substrate due to the increased hydrophilicity of the massive glycan tree. Calculate the initial velocity (V0) to determine relative binding efficiency compared to a native threonine control.

References[1] NetQem, LLC. "Catalogue number AAN4050: threo-DL-β-Hydroxynorleucine". netqem.us. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeziKqep4oXgX3vj0b8D3GPSgzWn_Ffn1Y943HURfyE19VsAIME3jfgdrGgAEMln6k7mU7MsO94UznoZdCZd3hVD7hfgU24EjYKk2cVjGCtxnCdnFl6CO2HC2isLCQyRiNQCXSg2L33gs=[2] Wisniewski, K., et al. "Applications of the Mitsunobu reaction in peptide chemistry". PubMed (nih.gov). Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7lTGD8rRbUtGR2MgeDLWCdOYnaTAwfqQdiG9M6ytI9htqcwIFOUzquFegPYPtMtqe1KXeP5-2VMZw6V_u7Xmd_yDSdAbihyHJOk6QiPDdTrsGHXE4sxA9RZzKj8Y3M6ofGak=[3] Bause, E., et al. "Oligosaccharyltransferase is highly specific for the hydroxy amino acid in Asn-Xaa-Thr/Ser". PubMed (nih.gov). Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOOjKaMhqW2hYcnNpGJ39vNA7CYFZQsYnGk4XolPutWQ8KOeeqx7HB-gevtQYOeUspAa0BxB_MM870g3oT3wfy4wD50PpBaoXBD3VF5Bb_2wkU4frm1d5FwQBkp71KlanYb3iS

Sources

Protocols & Analytical Methods

Method

How to synthesize Threo-DL-β-Hydroxynorleucine in the laboratory

An Application Note on the Synthesis and Resolution of Threo-DL-β-Hydroxynorleucine Introduction and Mechanistic Causality Threo-DL-β-Hydroxynorleucine is a non-proteinogenic, aliphatic β-hydroxy-α-amino acid. In biochem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Synthesis and Resolution of Threo-DL-β-Hydroxynorleucine

Introduction and Mechanistic Causality

Threo-DL-β-Hydroxynorleucine is a non-proteinogenic, aliphatic β-hydroxy-α-amino acid. In biochemical research, it serves as a critical structural probe for mapping the stereospecific hydrophobic binding pockets of enzymes, most notably the Oligosaccharyltransferase (OST) complex[1]. Because the threo configuration at the β-carbon is essential for optimal substrate binding in these enzymatic pathways[1], synthesizing and isolating the precise diastereomer is a fundamental requirement for downstream drug development and peptide engineering.

The most robust laboratory-scale synthesis of β-hydroxy-α-amino acids relies on the base-catalyzed aldol-type condensation of an aldehyde (butyraldehyde) with a glycine-metal complex.

The Causality of the Copper(II) Complex: Free glycine cannot be directly reacted with butyraldehyde because the primary amine would preferentially undergo Schiff base formation, leading to complex polymerization and side reactions. By first chelating glycine with Copper(II), the amino group is sterically and electronically protected. Furthermore, the Cu(II) center acts as a Lewis acid, increasing the acidity of the glycine α-protons. This allows for facile deprotonation under mildly basic conditions (pH 9-10), generating an enolate-like intermediate that selectively attacks the carbonyl carbon of butyraldehyde.

Synthetic Workflow and Pathway Visualization

G N1 Glycine + CuCO3 (Aqueous) N2 Copper(II) Glycinate Complex N1->N2 N4 Aldol Condensation (C-C Bond Formation) N2->N4 N3 Butyraldehyde + NaOH (pH 9.5) N3->N4 N5 Cu(II) DL-β-Hydroxynorleucinate (Threo/Erythro) N4->N5 N6 Demetallation (Dowex 50W Cation Exchange) N5->N6 N7 DL-β-Hydroxynorleucine (Mixed Diastereomers) N6->N7 N8 Fractional Crystallization (Aqueous Ethanol) N7->N8 N9 Threo-DL-β-Hydroxynorleucine (Target Isomer) N8->N9

Workflow for the synthesis and diastereomeric resolution of Threo-DL-β-Hydroxynorleucine.

Experimental Protocol

This protocol is adapted from foundational methodologies for β-hydroxy amino acid synthesis[2] and optimized for modern laboratory safety, specifically replacing hazardous hydrogen sulfide gas with cation-exchange chromatography for demetallation[3].

Phase 1: Preparation of Copper(II) Glycinate
  • Dissolution: Dissolve 0.5 moles (37.5 g) of L-glycine in 400 mL of distilled water in a 1 L round-bottom flask equipped with a magnetic stirrer.

  • Metallation: Heat the solution to 70°C. Gradually add 0.25 moles (31.0 g) of basic copper(II) carbonate [CuCO3·Cu(OH)2] in small portions to prevent excessive foaming from CO2 evolution.

  • Filtration: Stir at 70°C for 30 minutes until the reaction is complete (the solution will turn deep blue). Filter the hot solution to remove any unreacted copper carbonate. Allow the filtrate to cool to room temperature.

Phase 2: Aldol Condensation
  • Reaction Setup: Transfer the Copper(II) glycinate solution to a reaction vessel. Add 0.6 moles (43.3 g) of freshly distilled butyraldehyde.

  • pH Adjustment: Slowly add a 20% NaOH solution dropwise until the pH reaches 9.5. Self-Validating Check: Maintaining pH strictly between 9.0 and 9.5 is critical; higher pH triggers the Cannizzaro reaction of the aldehyde, while lower pH stalls the aldol condensation.

  • Incubation: Stir the biphasic mixture vigorously at room temperature for 48 hours. The progress can be monitored by the gradual homogenization of the mixture and a color shift in the blue complex.

Phase 3: Demetallation via Ion-Exchange
  • Resin Preparation: Prepare a column with Dowex 50W-X8 (H+ form) strongly acidic cation exchange resin.

  • Loading: Acidify the reaction mixture slightly to pH 3.0 using dilute HCl to break the copper complex, then load the solution onto the column. The Cu2+ ions and the protonated amino acids will bind to the resin.

  • Washing & Elution: Wash the column thoroughly with distilled water to remove unreacted butyraldehyde and byproducts. Elute the amino acids using a 2 M aqueous ammonia solution. The blue Cu2+ ions will remain strongly bound or elute much later as a tetraammine complex.

  • Concentration: Collect the ninhydrin-positive fractions (ammonia eluate) and evaporate under reduced pressure to yield a crude white powder consisting of mixed threo and erythro DL-β-hydroxynorleucine.

Phase 4: Diastereomeric Resolution
  • Solubility Differential: The threo and erythro isomers exhibit different solubilities in aqueous ethanol.

  • Crystallization: Dissolve the crude mixture in a minimum volume of hot water. Slowly add hot absolute ethanol until the solution becomes faintly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 24 hours. The threo isomer, being less soluble in the ethanol-water matrix, will preferentially crystallize.

  • Collection: Filter the crystals and wash with cold absolute ethanol. A second recrystallization from water/ethanol yields high-purity Threo-DL-β-Hydroxynorleucine.

Quantitative Reaction Parameters

The following table summarizes the expected quantitative metrics and physical parameters for the protocol:

ParameterValue / MetricMechanistic Note
Glycine : Butyraldehyde Ratio 1.0 : 1.2 (Molar)Slight excess of aldehyde drives the equilibrium forward.
Optimal Reaction pH 9.0 – 9.5Balances enolate formation against aldehyde degradation.
Condensation Time 48 - 72 HoursRoom temperature kinetics are slow but prevent dehydration to the α,β-unsaturated amino acid.
Crude Yield (Mixed Isomers) 55% - 65%Based on initial glycine input.
Threo : Erythro Ratio (Crude) ~ 60 : 40The threo isomer is generally the kinetically favored product in this specific aldol geometry.
Isolated Threo Yield 20% - 25%After two rounds of fractional crystallization.

References

  • Dobson, T. A., & Vining, L. C. (1968). Synthesis of DL-threo- and DL-erythro-β-hydroxyisoleucine. Canadian Journal of Chemistry, 46(18), 3007-3012. Available at: [Link]

  • Breuer, W., et al. (n.d.). Wilhelm Breuer's research works | University of Bonn and other places. ResearchGate. Available at: [Link]

Sources

Application

Protocol for the Chiral Separation and Quantification of threo-DL-β-Hydroxynorleucine by Reversed-Phase HPLC

An Application Note for Drug Development Professionals and Scientific Researchers Abstract This application note presents a detailed, robust, and validated protocol for the analysis of threo-DL-β-Hydroxynorleucine, a non...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals and Scientific Researchers

Abstract

This application note presents a detailed, robust, and validated protocol for the analysis of threo-DL-β-Hydroxynorleucine, a non-proteinogenic amino acid of increasing interest in pharmaceutical and metabolic research. The method leverages pre-column derivatization with Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) to facilitate the chiral separation of the D- and L-enantiomers. The resulting diastereomers are resolved using a standard reversed-phase high-performance liquid chromatography (RP-HPLC) system with UV detection. This guide provides a comprehensive framework, from the underlying chemical principles to step-by-step experimental procedures and method validation considerations, ensuring both scientific integrity and practical applicability for researchers in drug development and analytical chemistry.

Introduction and Scientific Principle

Threo-DL-β-Hydroxynorleucine is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids encoded by the standard genetic code. Its unique structure, featuring two chiral centers, makes it a valuable building block in synthetic peptides and a potential biomarker. Accurate quantification and determination of the enantiomeric purity of such compounds are critical for assessing the quality, safety, and efficacy of peptide-based pharmaceutical products.

Most amino acids, including β-Hydroxynorleucine, lack a strong native chromophore, making them difficult to detect directly with standard HPLC-UV systems.[1] To overcome this, a derivatization step is necessary.[2] For chiral compounds, the challenge is twofold: enabling detection and separating the enantiomers. While dedicated chiral stationary phases (CSPs) can be used, an effective and widely adopted alternative is derivatization with a chiral agent to form diastereomers.[3][4] These diastereomeric pairs have different physicochemical properties and can be separated on conventional, achiral stationary phases.[3]

This protocol employs Marfey's reagent (FDAA), a highly effective chiral derivatizing agent.[5][6] FDAA reacts with the primary amine group of the amino acid to form stable diastereomeric derivatives that absorb strongly in the UV spectrum (around 340 nm).[6][7] A key advantage of this method is its predictable elution order on reversed-phase columns: the L-FDAA derivative of an L-amino acid (L-L diastereomer) typically elutes before the L-FDAA derivative of the corresponding D-amino acid (L-D diastereomer).[6] This allows for unambiguous peak assignment and the determination of enantiomeric purity.

Materials and Methods

Reagents and Chemicals
  • threo-DL-β-Hydroxynorleucine standard (≥98% purity)

  • Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) (≥99% purity)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC grade)

  • Water (Ultrapure, 18.2 MΩ·cm)

  • Trifluoroacetic Acid (TFA), HPLC grade

  • Sodium Bicarbonate (NaHCO₃), analytical grade

  • Acetone, analytical grade

  • Hydrochloric Acid (HCl), analytical grade

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or Quaternary Gradient Pump

    • Autosampler with temperature control

    • Thermostatted Column Compartment

    • UV-Vis or Diode Array Detector (DAD)

  • Analytical Balance (0.01 mg readability)

  • pH meter

  • Vortex mixer

  • Microcentrifuge

  • Heating block or water bath

Chromatographic Conditions

The following parameters provide a validated starting point for the analysis. Optimization may be required based on the specific HPLC system and column used.

ParameterRecommended Setting
HPLC Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.05% (v/v) Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.05% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Elution 10% to 60% B over 30 minutes
Post-run Flush 95% B for 5 minutes
Equilibration 10% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection Wavelength 340 nm
Injection Volume 10 µL
Preparation of Solutions
  • Mobile Phase A (0.05% TFA in Water): Add 500 µL of TFA to 1 L of ultrapure water. Mix thoroughly and degas.

  • Mobile Phase B (0.05% TFA in Acetonitrile): Add 500 µL of TFA to 1 L of acetonitrile. Mix thoroughly and degas.

  • 1 M Sodium Bicarbonate (NaHCO₃): Dissolve 8.4 g of NaHCO₃ in 100 mL of ultrapure water.

  • threo-DL-β-Hydroxynorleucine Stock Solution (1 mg/mL): Accurately weigh 10 mg of the standard and dissolve it in 10 mL of ultrapure water. This stock can be further diluted to create working standards and calibration curves.

  • Marfey's Reagent Solution (1% w/v): Dissolve 10 mg of FDAA in 1 mL of acetone. This solution should be prepared fresh daily and protected from light.

Experimental Workflow and Derivatization Protocol

The overall process involves the derivatization of the amino acid standard or sample, followed by HPLC analysis to separate and quantify the resulting diastereomers.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Start Standard or Sample (in aqueous solution) Deriv Derivatization with Marfey's Reagent (FDAA) Start->Deriv Add NaHCO₃ Add FDAA Solution Heat (e.g., 40°C) Quench Reaction Quench (Acidification) Deriv->Quench Add HCl HPLC RP-HPLC Separation (C18 Column) Quench->HPLC Inject Sample Detect UV Detection (340 nm) HPLC->Detect Process Peak Integration & Chromatogram Processing Detect->Process Quant Quantification & Chiral Purity Calculation Process->Quant

Sources

Method

Application Notes &amp; Protocols: A Guide to the Incorporation of Threo-DL-β-Hydroxynorleucine into Solid-Phase Peptide Synthesis

Introduction: Expanding the Chemical Diversity of Peptides The therapeutic and biological potential of peptides is often enhanced by moving beyond the canonical 20 amino acids.[1] The incorporation of non-canonical amino...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Expanding the Chemical Diversity of Peptides

The therapeutic and biological potential of peptides is often enhanced by moving beyond the canonical 20 amino acids.[1] The incorporation of non-canonical amino acids (ncAAs) offers a powerful strategy to introduce novel structural and functional properties, leading to peptides with improved stability, receptor affinity, and pharmacokinetic profiles.[2][3] Among the vast library of ncAAs, β-hydroxy amino acids are of particular interest. Their unique structure, featuring a hydroxyl group on the β-carbon, can enforce specific secondary structures, such as turns and helices, and provide a reactive handle for post-synthetic modifications like glycosylation or PEGylation.[4][5][6]

This guide provides a comprehensive overview and detailed protocols for the incorporation of Threo-DL-β-Hydroxynorleucine, a non-proteinogenic amino acid, into peptide sequences using modern solid-phase peptide synthesis (SPPS) techniques. We will delve into the critical strategic decisions, including protecting group schemes and coupling reagent selection, and provide step-by-step experimental procedures and troubleshooting advice for researchers in peptide chemistry and drug development.

Core Strategic Considerations

The successful incorporation of any ncAA requires careful planning. For Threo-DL-β-Hydroxynorleucine, the primary considerations revolve around the management of the β-hydroxyl group and overcoming the potential for steric hindrance during coupling.

The β-Hydroxyl Group: To Protect or Not to Protect?

A key decision is whether to protect the side-chain hydroxyl group. Both approaches have distinct advantages and are viable depending on the synthetic context.

  • Minimal Protection Strategy (Unprotected): Modern SPPS has increasingly moved towards greener and more efficient methods. For many common hydroxy-bearing amino acids like serine and threonine, side-chain protection is often unnecessary when using the Fmoc/tBu strategy.[7][8] The hydroxyl group is generally not reactive enough to interfere with the formation of the amide bond during the coupling step.

    • Causality & Rationale: Omitting the protecting group enhances atom economy, reduces the number of synthetic steps, and avoids the use of large volumes of hazardous acids like trifluoroacetic acid (TFA) for deprotection.[8] However, a potential side reaction for β-hydroxy amino acids is acid- or base-catalyzed dehydration (β-elimination) to form an α,β-didehydroamino acid residue.[9] This risk is mitigated by using mild coupling conditions and carefully controlled reaction times. For most sequences, this is the recommended approach due to its efficiency.

  • Global Protection Strategy (Protected): The traditional approach involves protecting the hydroxyl group, typically as a tert-butyl (tBu) ether.[10]

    • Causality & Rationale: This strategy provides maximum security against side reactions, particularly dehydration. The tBu group is stable throughout the Fmoc-SPPS cycles and is conveniently removed during the final acidolytic cleavage from the resin.[10] This method is recommended for complex or lengthy peptides where maximizing yield and purity is more critical than process efficiency, or if dehydration is observed with the unprotected strategy.

Overcoming Steric Hindrance: Coupling Reagent Selection

The β-substituted nature of Threo-DL-β-Hydroxynorleucine can present a degree of steric hindrance at the α-amine, potentially slowing down the coupling reaction.[11] Therefore, the choice of coupling reagent is critical for achieving high coupling efficiency.

  • Causality & Rationale: Standard carbodiimide reagents like N,N'-diisopropylcarbodiimide (DIC) may be insufficient for sterically demanding couplings.[11][12] More potent onium salt-based reagents (uronium/phosphonium) are highly recommended as they form highly reactive O-acylisourea or active ester intermediates that can overcome the steric barrier more effectively.[12]

    • Recommended Reagents: 2-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is often the reagent of choice due to its high reactivity, rapid kinetics, and low tendency to cause racemization.[13] Alternatives include HBTU, HCTU, and PyBOP, which are also effective but may have slightly different reactivity profiles.[12][13]

Implications of Using a DL-Racemic Mixture

This protocol utilizes Threo-DL-β-Hydroxynorleucine, a racemic mixture of the L- and D-enantiomers. It is essential to understand the consequence of this choice.

  • Outcome: For each site of incorporation, the synthesis will produce two distinct peptide products: one containing the L-threo isomer and one containing the D-threo isomer. These two products are diastereomers of each other.

  • Analytical Signature: During purification and analysis, these diastereomers will have identical masses but will typically exhibit different retention times on reverse-phase HPLC. This results in a characteristic "doublet" peak in the chromatogram for the target peptide.

Experimental Protocols and Workflows

The following sections provide detailed, step-by-step protocols for the incorporation of Threo-DL-β-Hydroxynorleucine.

General SPPS Workflow

The overall workflow follows the standard Fmoc-SPPS cycle, with special attention paid to the coupling step of the non-canonical residue.

SPPS_Workflow cluster_main Resin Start: Resin Fmoc_Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 2. DMF Wash Fmoc_Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Standard or ncAA Protocol) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Capping 5. Capping (Optional) (e.g., Ac2O/DIPEA/DMF) Wash2->Capping Cleavage Final Cleavage & Deprotection Wash2->Cleavage After Final Residue Cycle Repeat for Next Residue Capping->Cycle Cycle->Fmoc_Deprotection

Caption: General workflow for a single cycle in Fmoc-based Solid-Phase Peptide Synthesis.

Protocol 1: Coupling of Unprotected Fmoc-Threo-DL-β-Hydroxynorleucine-OH

This protocol is recommended as the primary approach due to its efficiency. A double coupling is advised to ensure the reaction proceeds to completion.

Materials and Reagents:

Reagent/Material Purpose
Fmoc-Rink Amide MBHA Resin Solid support for C-terminal amide peptides
Fmoc-Threo-DL-β-Hydroxynorleucine-OH Non-canonical amino acid
HATU Coupling Reagent
N,N-Diisopropylethylamine (DIPEA) Base for activation and coupling
Dimethylformamide (DMF) Primary SPPS solvent
Dichloromethane (DCM) Solvent for washing
20% (v/v) Piperidine in DMF Fmoc deprotection solution

| Kaiser Test Kit | Qualitative test for free primary amines |

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a suitable SPPS reaction vessel.

  • Fmoc Deprotection: Perform Fmoc deprotection on the N-terminal amine of the resin-bound peptide using 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Kaiser Test (Optional but Recommended): Perform a Kaiser test on a small sample of beads. A positive result (dark blue beads) confirms the presence of a free primary amine.

  • First Coupling - Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-Threo-DL-β-Hydroxynorleucine-OH (4.0 eq. relative to resin loading) and HATU (3.9 eq.) in DMF.

    • Add DIPEA (8.0 eq.) to the solution.

    • Allow the pre-activation to proceed for 1-5 minutes. The solution may change color.

  • First Coupling - Reaction:

    • Add the activated amino acid solution to the reaction vessel containing the deprotected resin.

    • Agitate the mixture for 60-90 minutes at room temperature.

  • Washing: Drain the reaction vessel and wash the resin with DMF (3-5 times).

  • Second Coupling (Recommended): Repeat steps 5 through 7 to ensure maximum coupling efficiency.

  • Final Wash: Wash the resin with DMF (3 times) followed by DCM (3 times) and then DMF (3 times) to prepare for the next cycle.

  • Kaiser Test: Perform a Kaiser test. A negative result (yellow/colorless beads) indicates a successful and complete coupling. If the test is positive, a third coupling or a capping step may be necessary.

Protocol 2: Cleavage, Deprotection, and Purification

Cleavage Cocktail:

Reagent Volume % Purpose
Trifluoroacetic Acid (TFA) 95% Cleaves peptide from resin, removes side-chain protecting groups
Triisopropylsilane (TIS) 2.5% Cation scavenger to prevent side reactions

| Deionized Water | 2.5% | Cation scavenger |

Procedure:

  • Preparation: After the final Fmoc deprotection and washing, dry the peptide-resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and incubate at room temperature with occasional swirling for 2-3 hours.

  • Precipitation: Filter the cleavage mixture into a fresh conical tube. Precipitate the crude peptide by adding the filtrate dropwise to a large volume (approx. 10x the filtrate volume) of ice-cold diethyl ether.

  • Isolation: A white precipitate should form. Pellet the peptide by centrifugation (e.g., 3000 x g for 5 minutes). Decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and dissolved organic impurities.

  • Drying: After the final wash, carefully dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of Acetonitrile/Water with 0.1% TFA).

    • Purify the peptide using preparative Reverse-Phase HPLC (RP-HPLC).

    • Expected Result: You should observe two major peaks with very similar elution times. Collect these fractions separately or as a combined pool.

  • Characterization:

    • Confirm the identity of the purified fractions using LC-MS or MALDI-TOF MS. Both HPLC peaks should yield the same mass, corresponding to the desired peptide.

    • Lyophilize the pure fractions to obtain a white, fluffy powder.

Visualization of the Coupling Chemistry

The following diagram illustrates the HATU-mediated activation and subsequent coupling of the ncAA to the resin-bound peptide chain.

Coupling_Mechanism HATU-Mediated Coupling of Fmoc-Threo-DL-β-Hydroxynorleucine-OH cluster_activation Activation Phase cluster_coupling Coupling Phase AA Fmoc-ncAA-COOH Active_Ester Highly Reactive OAt-Active Ester AA->Active_Ester + HATU HATU + DIPEA Coupled_Product Fmoc-ncAA-NH-Peptide-Resin Active_Ester->Coupled_Product Nucleophilic Attack Resin_Peptide H2N-Peptide-Resin Resin_Peptide->Coupled_Product +

Caption: Key steps in the HATU-mediated coupling reaction.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test)Steric hindrance of the ncAA; Poor resin swelling/solvation; Insufficient reagent equivalents or reaction time.Perform a second (or third) coupling.[12] Increase coupling time to 2-4 hours. Ensure adequate solvent volume (use NMP instead of or mixed with DMF for better solvation).[12]
Dehydration Side Product (Mass Spec shows M-18 peak)Excess base (DIPEA) during coupling; Extended exposure to acidic or basic conditions.Use precise equivalents of DIPEA (do not exceed 2.0 eq. per eq. of acid). Minimize pre-activation time. If the problem persists, switch to the protected Fmoc-Threo-DL-β-Hydroxynorleucine(tBu)-OH derivative.
Complex HPLC Profile Presence of deletion sequences from incomplete coupling; Formation of side products; Expected diastereomers.Confirm the mass of major peaks. The two target diastereomers should have the correct mass. Optimize the HPLC gradient (make it shallower) to improve the separation of the diastereomers.
Low Final Yield Incomplete coupling at one or more steps; Loss of peptide during washing/precipitation steps.Review all coupling steps via Kaiser testing. Ensure complete precipitation by using sufficiently cold ether and adequate volume. Avoid over-drying the crude peptide pellet, which can make it difficult to re-dissolve.

References

  • CPC Scientific Inc. (2024). Minimal Protection Strategies for SPPS.
  • CPC Scientific. (2023). Minimal Protection Group Strategies for SPPS.
  • Freeman, M. F., et al. (n.d.). Incorporation of Multiple β2-Hydroxy Acids into a Protein In Vivo Using an Orthogonal Aminoacyl-tRNA Synthetase. PMC.
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Various Authors. (2025). Synthesis of peptides containing α, β-didehydroamino acids. Scope and limitations. Wiley Online Library.
  • Various Authors. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate.
  • Quiñones, B., et al. (n.d.). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study. ChemRxiv.
  • Weber, D. K., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. PMC.
  • Quiñones, B., et al. (n.d.). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry (RSC Publishing).
  • Capecchi, A., et al. (2023). Mapping the structure–activity landscape of non-canonical peptides with MAP4 fingerprinting. RSC Publishing.
  • Weber, D. K., et al. (2022). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. ResearchGate.
  • Budisa, N., et al. (2017). Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. Frontiers.
  • Grob, N. M. (2025). Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids. CHIMIA.
  • Coin, I., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals.

Sources

Application

Application Note: Comprehensive NMR Spectroscopic Characterization of Threo-DL-β-Hydroxynorleucine

Introduction Threo-DL-β-Hydroxynorleucine is a non-proteinogenic amino acid of significant interest in pharmaceutical development and biochemical research.[1][2] Its unique structure, featuring a hydroxyl group at the β-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Threo-DL-β-Hydroxynorleucine is a non-proteinogenic amino acid of significant interest in pharmaceutical development and biochemical research.[1][2] Its unique structure, featuring a hydroxyl group at the β-position, imparts specific conformational properties that can influence the biological activity of peptides and other molecules into which it is incorporated. Accurate and unambiguous structural characterization is paramount for its application in drug design and synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the complete structural elucidation of such small molecules in solution, providing detailed information about the chemical environment, connectivity, and stereochemistry of each atom.[3][4]

This application note provides a comprehensive guide for the characterization of Threo-DL-β-Hydroxynorleucine using a suite of modern NMR experiments. We will detail the protocols for sample preparation, one-dimensional (1D) ¹H and ¹³C NMR, and two-dimensional (2D) correlation experiments, including Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC).[5][6] The rationale behind each experimental choice is explained to provide researchers with a robust framework for obtaining high-quality, reproducible data.

Core Principles of NMR-Based Structural Elucidation

The structural confirmation of Threo-DL-β-Hydroxynorleucine relies on a multi-faceted NMR approach. ¹H NMR provides information on the number and chemical environment of protons, while ¹³C NMR reveals the carbon framework.[7] For a molecule with multiple chiral centers and overlapping signals, 2D NMR techniques are indispensable.[3][5]

  • COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for mapping out the spin systems within the molecule, such as the alkyl chain and the α- and β-proton relationships.[8][9]

  • HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly attached to a heteronucleus, in this case, ¹³C.[10][11] This experiment is highly sensitive and allows for the unambiguous assignment of each carbon atom by linking it to its attached proton(s).

By combining these techniques, a complete and unambiguous assignment of all proton and carbon resonances can be achieved, confirming the identity and purity of Threo-DL-β-Hydroxynorleucine.

Experimental Protocols

Sample Preparation: The Foundation of Quality Data

The quality of the NMR spectrum is critically dependent on the sample preparation.[12] A homogeneous solution free of particulate matter and paramagnetic impurities is essential for achieving high resolution and sharp lines.[13]

Protocol for Sample Preparation:

  • Weighing the Sample: Accurately weigh 5-10 mg of Threo-DL-β-Hydroxynorleucine. For ¹³C NMR, a higher concentration is generally preferred to obtain a good signal-to-noise ratio in a reasonable time.[12]

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Deuterium Oxide (D₂O) is a common choice for amino acids due to their high polarity. The choice of solvent can significantly impact the chemical shifts, especially for exchangeable protons (e.g., -OH, -NH₂).[14][15][16] For observing these exchangeable protons, aprotic polar solvents like DMSO-d₆ can be used.

  • Dissolution: Ensure the sample is completely dissolved. Gentle vortexing or sonication may be applied.

  • Filtration: To remove any suspended particles that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[12][17]

  • Final Volume: The final sample height in the NMR tube should be approximately 4-5 cm.[13]

NMR Data Acquisition

All spectra should be acquired on a modern NMR spectrometer, for instance, a 500 MHz instrument or higher, equipped with a cryoprobe for enhanced sensitivity.[18]

Workflow for NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Sample (5-10 mg) prep2 Dissolve in Deuterated Solvent (e.g., D₂O) prep1->prep2 prep3 Filter into NMR Tube prep2->prep3 acq1 ¹H NMR prep3->acq1 acq2 ¹³C NMR acq1->acq2 acq3 ¹H-¹H COSY acq2->acq3 acq4 ¹H-¹³C HSQC acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Referencing proc2->proc3 proc4 Peak Picking & Integration proc3->proc4 proc5 Structural Elucidation proc4->proc5

Caption: General workflow for NMR sample preparation, data acquisition, and analysis.

Protocol for ¹H NMR Acquisition:

  • Experiment: Standard 1D proton experiment.

  • Solvent Signal Suppression: If using D₂O, apply presaturation to suppress the residual HDO signal.

  • Spectral Width: ~12 ppm.

  • Number of Scans: 16-64 scans, depending on the concentration.

  • Relaxation Delay: 2-5 seconds.

Protocol for ¹³C NMR Acquisition:

  • Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30).

  • Spectral Width: ~200 ppm.

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Relaxation Delay: 2 seconds.

Protocol for ¹H-¹H COSY Acquisition:

  • Experiment: Gradient-selected COSY (e.g., cosygpqf).

  • Spectral Width: Same as the ¹H spectrum (~12 ppm in both dimensions).

  • Data Matrix: 2048 x 256 points.

  • Number of Scans: 4-8 per increment.

Protocol for ¹H-¹³C HSQC Acquisition:

  • Experiment: Gradient-selected, sensitivity-enhanced HSQC (e.g., hsqcedetgpsisp2.3).[18]

  • ¹H Spectral Width: ~12 ppm.

  • ¹³C Spectral Width: ~160 ppm (can be optimized based on the ¹³C spectrum).

  • Data Matrix: 2048 x 256 points.

  • Number of Scans: 8-16 per increment.

Data Interpretation and Structural Assignment

The following section outlines the expected NMR data for Threo-DL-β-Hydroxynorleucine and the logic for its assignment.

Molecular Structure of Threo-DL-β-Hydroxynorleucine

G mol H₂N-CH(α)-CH(β)(OH)-CH₂(γ)-CH₂(δ)-CH₃(ε) | COOH

Caption: Expected ¹H-¹H COSY correlations for the alkyl chain of Threo-DL-β-Hydroxynorleucine.

  • HSQC Analysis:

    • This spectrum will feature cross-peaks for each carbon that has attached protons. The carboxylic carbon (C-1) will be absent.

    • Each cross-peak directly links a proton resonance (on the F2 axis) to its corresponding carbon resonance (on the F1 axis).

    • For example, the proton signal at ~3.6 ppm (α-H) will show a correlation to the carbon signal at ~58 ppm (α-C).

    • By overlaying the COSY and HSQC data, a complete and confident assignment of all ¹H and ¹³C signals can be made.

Conclusion

The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR spectroscopy provides a powerful and definitive method for the structural characterization of Threo-DL-β-Hydroxynorleucine. The protocols and interpretive framework presented in this application note offer a systematic approach to confirm the identity, purity, and structure of this important non-proteinogenic amino acid. This level of detailed characterization is essential for researchers in drug development and chemical biology to ensure the integrity of their synthetic compounds and to understand their structure-activity relationships.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yield in threo-DL-β-Hydroxynorleucine Chemical Synthesis

Welcome to the technical support center for the synthesis of threo-DL-β-Hydroxynorleucine. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of non-proteinogeni...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of threo-DL-β-Hydroxynorleucine. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of non-proteinogenic amino acids. Here, we address common challenges encountered during the synthesis, providing in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you improve your experimental outcomes.

The cornerstone of β-hydroxy-α-amino acid synthesis is often the aldol reaction, a powerful C-C bond-forming transformation.[1][2] Specifically, this involves the reaction of a glycine enolate equivalent with an aldehyde—in this case, butanal—to construct the β-hydroxynorleucine backbone. The primary challenge lies not only in achieving a high yield but also in controlling the diastereoselectivity to favor the desired threo isomer over the erythro byproduct.

This guide will deconstruct the common pitfalls in this synthesis and provide actionable protocols and explanatory logic to navigate them effectively.

General Synthesis Workflow

The following diagram outlines the typical workflow for the synthesis of threo-DL-β-Hydroxynorleucine via a glycine enolate aldol addition strategy.

G cluster_0 A Starting Materials (N-Protected Glycine Ester, Butanal) B Enolate Formation (e.g., LDA, -78 °C) A->B Base, Solvent C Aldol Addition (Reaction with Butanal) B->C Slow addition of aldehyde D Aqueous Workup (Quenching) C->D e.g., sat. NH4Cl E Deprotection (Hydrolysis of Ester & N-Protecting Group) D->E Acid/Base F Purification (Chromatography/Crystallization) E->F Isomer Separation G Final Product (threo-DL-β-Hydroxynorleucine) F->G

Caption: General workflow for aldol-based synthesis of β-Hydroxynorleucine.

Troubleshooting Guide

Q1: My overall yield is consistently low (<40%). What are the most common causes and how can I address them?

A1: Low yield is a frequent issue that can typically be traced back to one of three areas: inefficient enolate formation, competing side reactions, or the retro-aldol reaction.

  • Inefficient Enolate Formation: The reaction hinges on the quantitative formation of the glycine enolate.

    • Causality: Lithium diisopropylamide (LDA) is a common choice, but its efficacy is highly dependent on reaction conditions. Traces of moisture or protic impurities in the solvent (THF), glassware, or nitrogen line can consume the LDA before it deprotonates the glycine ester. The temperature must be kept low (typically -78 °C) to ensure the stability of the highly reactive base.

    • Solution:

      • Rigorous Anhydrous Conditions: Dry all glassware in an oven overnight. Use a freshly opened bottle of a high-purity anhydrous solvent like THF, or distill it over a suitable drying agent (e.g., sodium/benzophenone) immediately before use.

      • Reagent Quality: Use freshly prepared or recently titrated LDA. If preparing in-house, ensure the n-butyllithium used is of high quality.

      • Temperature Control: Maintain the temperature at -78 °C (a dry ice/acetone bath) during base addition and enolate formation.

  • Aldehyde-Related Side Reactions: Butanal is a reactive aldehyde prone to self-condensation and polymerization under basic conditions.[1][2]

    • Causality: If butanal is added too quickly or at a higher temperature, it can react with itself before it encounters the glycine enolate. The enolate can also act as a base, catalyzing this self-condensation.

    • Solution:

      • Slow Addition: Add the butanal dropwise as a dilute solution in anhydrous THF to the enolate solution at -78 °C. This ensures the aldehyde is the limiting reagent at any given point in the reaction vessel, favoring the desired cross-aldol reaction.

      • Aldehyde Purity: Use freshly distilled butanal for every reaction.

  • Retro-Aldol Reaction: The aldol addition is a reversible process.[1][3]

    • Causality: If the reaction temperature is allowed to rise prematurely or the workup is too harsh, the β-hydroxy ester intermediate can revert to the starting enolate and aldehyde, reducing the overall yield.

    • Solution:

      • Maintain Low Temperature: Stir the reaction at -78 °C for the prescribed time (e.g., 2 hours) before slowly warming.

      • Controlled Quench: Quench the reaction at low temperature (e.g., -78 °C or 0 °C) by adding a saturated aqueous solution of a mild acid, such as ammonium chloride (NH₄Cl), rather than a strong mineral acid.

Q2: The diastereoselectivity of my reaction is poor, resulting in a nearly 1:1 mixture of threo and erythro isomers. How can I improve the selectivity for the threo product?

A2: Achieving high threo selectivity in this synthesis is a classic challenge in stereocontrol. The outcome is governed by the transition state geometry of the aldol addition. The key is to favor a Zimmerman-Traxler-type transition state that leads to the anti (which corresponds to threo in this case) product.

  • Causality: The geometry of the lithium enolate (E vs. Z) and the degree of chelation control play a pivotal role. For many glycine ester derivatives, a non-chelating, sterically directed approach is needed to favor the threo isomer.

  • Solutions & Strategies:

    • Choice of N-Protecting Group: A bulky N-protecting group on the glycine, such as a triphenylmethyl (trityl) or a bulky silyl group, can sterically direct the incoming aldehyde to approach from the less hindered face of the enolate, favoring the threo product.

    • Enolate Formation Conditions: The conditions used to form the enolate can influence its geometry. Using LDA in pure THF generally favors the desired enolate geometry for anti-selective reactions.

    • Temperature: As with yield, temperature is critical. Running the reaction at -78 °C provides the best kinetic control, which is essential for high diastereoselectivity.[4] Allowing the temperature to rise can lead to equilibration and a loss of selectivity.

ParameterCondition for High threo SelectivityRationale
Temperature -78 °CFavors the kinetically controlled addition pathway, minimizing isomer equilibration.
Base Lithium Diisopropylamide (LDA)Forms a lithium enolate which, under kinetic control, often leads to high anti selectivity.
Solvent Tetrahydrofuran (THF)A standard, non-coordinating solvent that works well with LDA.
N-Protecting Group Bulky groups (e.g., Trityl)Steric hindrance directs the approach of the aldehyde, enhancing diastereoselectivity.
Q3: I am observing a significant amount of an α,β-unsaturated byproduct after workup. What is causing this and how can I prevent it?

A3: The formation of an α,β-unsaturated product indicates that your aldol addition product is undergoing a subsequent elimination (dehydration) reaction. This is known as an aldol condensation.[1][2]

  • Causality: This elimination is typically promoted by heat or the presence of a strong base or acid during the reaction or workup. The initial β-hydroxy product is stable under kinetic control, but dehydration is often thermodynamically favored due to the formation of a conjugated system.

  • Preventative Measures:

    • Avoid High Temperatures: Do not heat the reaction mixture. The entire process, from enolate formation to quenching, should be conducted at low temperatures.

    • Mild Workup: Use a mild quenching agent like saturated NH₄Cl. A strongly basic workup (e.g., adding NaOH before extraction) can catalyze the elimination. Similarly, a harsh acidic workup can also promote dehydration.

    • Prompt Extraction: After quenching, proceed with the extraction and purification without letting the crude mixture sit for extended periods, especially if it is not at a neutral pH.

G cluster_0 A Aldol Addition Product (β-Hydroxy Ester) B Desired Path (Stable Product) A->B Mild Workup Low Temperature C Undesired Path (Condensation) A->C Heat / Strong Base Strong Acid D α,β-Unsaturated Ester C->D

Caption: Competing pathways for the aldol addition product.

Frequently Asked Questions (FAQs)

Q: What is the purpose of the ester and N-protecting groups on the glycine starting material? A: Both groups are critical for controlling the reactivity. The ester group (e.g., ethyl or t-butyl ester) acidifies the α-protons, making them accessible for deprotonation by a strong base like LDA. The N-protecting group (e.g., Boc, Cbz, or Trityl) prevents the highly basic nitrogen from interfering with the reaction and can be used to influence the diastereoselectivity, as discussed in Q2.

Q: Can this synthesis be adapted to produce a single enantiomer (e.g., L-threo) instead of a racemic mixture? A: Yes, but it requires a more advanced strategy. A common approach is to use a chiral auxiliary, such as an Evans oxazolidinone, attached to the glycine unit.[5] This auxiliary directs the approach of the aldehyde to one face of the enolate, resulting in a single enantiomer of the product. Alternatively, modern enzymatic methods, using enzymes like L-threonine aldolases, can provide excellent enantio- and diastereoselectivity in a single step.[3][6][7]

Q: What is the best analytical method to determine the threo:erythro ratio in my crude product? A: Proton NMR (¹H NMR) spectroscopy is the most direct and reliable method. The α- and β-protons of the two diastereomers will have slightly different chemical shifts and, more importantly, different coupling constants (J-values). The anti relationship of these protons in the threo isomer typically results in a larger J-value compared to the gauche relationship in the erythro isomer. By integrating the respective signals, you can accurately quantify the diastereomeric ratio.

Q: Are there non-aldol chemical methods to consider for this synthesis? A: While the aldol reaction is the most common, other methods exist. For example, the asymmetric aminohydroxylation of α,β-unsaturated esters can be an effective route. Additionally, methods involving the reduction of β-keto esters that have been previously α-aminated can provide access to this structural motif. However, for directness and scalability, the aldol pathway remains a primary choice in many research settings.

Key Experimental Protocol: Diastereoselective Aldol Addition

This protocol is a representative example and may require optimization for your specific N-protected glycine ester.

1. Glassware and Reagent Preparation:

  • Dry a three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum under flame or in an oven.

  • Cool the flask to room temperature under a stream of dry nitrogen.

  • Freshly distill THF over sodium/benzophenone.

  • Freshly distill butanal prior to use.

2. Enolate Formation:

  • Add anhydrous THF (e.g., 100 mL for a 20 mmol scale reaction) to the flask via cannula.

  • Cool the solvent to -78 °C using a dry ice/acetone bath.

  • Slowly add diisopropylamine (1.1 eq) followed by n-butyllithium (1.05 eq) to generate LDA in situ. Stir for 30 minutes at 0 °C, then cool back to -78 °C.

  • Slowly add a solution of the N-protected glycine ester (1.0 eq) in anhydrous THF via cannula.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

3. Aldol Addition:

  • Slowly add a solution of freshly distilled butanal (1.2 eq) in anhydrous THF dropwise to the enolate solution over 30 minutes, ensuring the internal temperature does not rise above -75 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

4. Quenching and Workup:

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

5. Analysis and Purification:

  • Analyze the crude product by ¹H NMR to determine the diastereomeric ratio.

  • Purify the product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to separate the diastereomers. The threo and erythro isomers can often be separated at this stage.[8]

6. Deprotection:

  • Subject the purified, protected amino acid to standard deprotection conditions (e.g., acid hydrolysis for a Boc group and t-butyl ester) to yield the final threo-DL-β-Hydroxynorleucine.

References

  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. John Wiley & Sons.
  • Barrios-Jimenez, J., et al. (2013). Direct Synthesis of β-Hydroxy-α-amino Acids via Diastereoselective Decarboxylative Aldol Reaction. Organic Letters, 15(23), 6030–6033. [Link]

  • Asymmetric Catalysis. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry. [Link]

  • Crimmins, M. T., & DeBaillie, A. C. (2006). Enantioselective Aldol Reactions of N-Acyloxazolidinones and N-Acylthiazolidinethiones. Organic Letters, 8(8), 1613–1616. (This reference demonstrates the principle of chiral auxiliaries in aldol reactions, analogous to the strategy for β-hydroxy-α-amino acids). [Link]

  • Taylor, P. P., et al. (1998). Enzymatic Synthesis of L-6-hydroxynorleucine. Enzyme and Microbial Technology, 23(7-8), 461-467. [Link]

  • Chem LibreTexts. (2023). An Introduction to the Aldol Reaction (addition & condensation). [Link]

  • Fesko, K., & Gruber-Khadjawi, M. (2013). Biocatalytic Synthesis of β-Hydroxy-α-amino Acids. Journal of Biotechnology, 168(4), 455-467. (This review covers the enzymatic aldol reaction of glycine). [Link]

  • Kimura, T., et al. (2021). Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase. Applied and Environmental Microbiology, 87(20), e01234-21. [Link]

  • Sleebs, B. E., & Hughes, A. B. (2007). Diastereoselective synthesis of alpha-methyl and alpha-hydroxy-beta-amino acids via 4-substituted-1,3-oxazinan-6-ones. The Journal of Organic Chemistry, 72(9), 3340–3352. [Link]

  • Williams, R. M., & Sinclair, P. J. (1987). Asymmetric synthesis of β-hydroxy-α-amino acids. A general method for the synthesis of the statine series of amino acids. Journal of the American Chemical Society, 109(13), 4029–4030. [Link]

  • Sharma, G. V. M., et al. (2007). A simple and efficient diastereoselective synthesis of β-hydroxy-α-amino esters by aldol reaction. Tetrahedron: Asymmetry, 18(1), 52-55. [Link]

  • Liu, J. Q., et al. (2000). A novel L-threo-3-hydroxyaspartate shuttle for transfer of electrons from the cytosol to the mitochondria in rat liver. Journal of Biological Chemistry, 275(38), 29546-29552. (While focused on biochemistry, this paper discusses the threo isomer specifically). [Link]

  • Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(10), 2127–2129. [Link]

  • Palomo, C., et al. (2004). The Evans Aldol Reaction: A Powerful and Versatile Methodology for the Synthesis of β-Hydroxy-α-amino Acids. Angewandte Chemie International Edition, 43(29), 3302-3306. [Link]

  • Crimmins, M. T., & She, J. (2004). A General Method for the Diastereoselective Synthesis of anti,anti-Dipropionate Aldol Adducts. Journal of the American Chemical Society, 126(40), 12790–12791. [Link]

  • Shibasaki, M., et al. (2004). Recent advances in asymmetric aldol reactions. Tetrahedron, 60(36), 7689-7729. [Link]

  • Floyd, N., et al. (2020). Scalable and selective β-hydroxy-α-amino acid synthesis catalyzed by promiscuous l-threonine transaldolase ObiH. ACS Catalysis, 10(15), 8490–8500. [Link]

Sources

Optimization

Troubleshooting Threo-DL-β-Hydroxynorleucine HPLC peak tailing

Title: Technical Support Center: Troubleshooting Threo-DL-β-Hydroxynorleucine HPLC Peak Tailing Introduction Welcome to the Technical Support Center. This guide provides authoritative, causality-driven troubleshooting st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Troubleshooting Threo-DL-β-Hydroxynorleucine HPLC Peak Tailing

Introduction Welcome to the Technical Support Center. This guide provides authoritative, causality-driven troubleshooting strategies for researchers and drug development professionals experiencing peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of Threo-DL-β-Hydroxynorleucine. Rather than relying on generic fixes, this guide deconstructs the specific chemical and physical liabilities of this molecule to provide self-validating experimental solutions.

Diagnostic Workflow Before altering your method, you must determine whether the tailing is a physical system error or a chemical interaction between the analyte and the stationary phase.

G Start Observe Peak Tailing (As > 1.5) Test Inject Neutral Reference Compound (e.g., Uracil) Start->Test Q1 Does the neutral compound tail? Test->Q1 Physical Physical Issue (System/Column Void) Q1->Physical Yes Chemical Chemical Issue (Analyte-Stationary Phase) Q1->Chemical No FixPhys Check PEEK tubing, backflush column frit Physical->FixPhys Q2 Is tailing resolved by adding 0.1% TFA (pH < 3)? Chemical->Q2 Silanol Secondary Silanol Interactions Q2->Silanol Yes Metal Metal Chelation (β-hydroxyl + amine) Q2->Metal No FixSilanol Use Type B Silica, Add TEA modifier Silanol->FixSilanol FixMetal Passivate system, Add EDTA to sample Metal->FixMetal

Diagnostic workflow distinguishing physical vs. chemical causes of HPLC peak tailing.

Section 1: In-Depth Troubleshooting Guides

Q1: Why is Threo-DL-β-Hydroxynorleucine particularly prone to peak tailing on standard C18 columns? A1: Threo-DL-β-Hydroxynorleucine is a highly polar, non-proteinogenic amino acid containing a primary amine, a carboxylic acid, and a beta-hydroxyl group. This specific structural triad introduces two major chemical liabilities during reversed-phase HPLC:

  • Secondary Silanol Interactions: The primary amine is positively charged at typical acidic to neutral mobile phase pH values. It interacts via ion-exchange mechanisms with residual, unreacted, and ionized silanol groups (Si-O⁻) on the surface of silica-based stationary phases[1][2].

  • Metal Chelation: The combination of the alpha-amino acid motif and the beta-hydroxyl group creates a potent multidentate ligand. This complex can chelate trace metals (such as iron or aluminum) embedded within the silica matrix or stainless-steel column frits, leading to severe peak distortion[3].

Q2: How can I definitively tell if the tailing is caused by my instrument (physical) or the molecule itself (chemical)? A2: You must isolate the variables by injecting a neutral reference standard (e.g., uracil or toluene). Neutral compounds do not participate in acid-base silanol interactions or metal chelation[4].

  • If the neutral compound tails: The issue is physical. This indicates a void at the head of the column, a partially blocked inlet frit, or excessive extra-column volume (e.g., improper seating of PEEK finger-tight fittings)[5][6].

  • If the neutral compound is perfectly symmetrical but Threo-DL-β-Hydroxynorleucine tails: The issue is chemical. The tailing is driven by secondary interactions between the analyte and the stationary phase[4].

Q3: My neutral standard is symmetric, confirming a chemical issue. How do I suppress the silanol interactions for this specific amino acid? A3: You must manipulate the ionization state of either the analyte or the stationary phase.

  • pH Control: Lowering the mobile phase pH to ≤ 2.5 using Trifluoroacetic acid (TFA) or Phosphoric acid ensures that the residual silanol groups on the silica surface are fully protonated (Si-OH), neutralizing their negative charge and preventing ionic interactions with the protonated amine of the amino acid[1].

  • Competing Amines: If low pH is insufficient or incompatible with your detector (e.g., MS), add a sacrificial basic modifier like Triethylamine (TEA) at 0.1% v/v. TEA aggressively competes for and masks the active silanol sites, allowing the Threo-DL-β-Hydroxynorleucine to elute symmetrically[7].

  • Column Chemistry: Switch to a high-purity "Type B" silica column. Type B silica is synthesized in metal-free environments, significantly reducing trace metals that withdraw electrons and make adjacent silanols more acidic[3].

Q4: I have optimized the pH and used Type B silica, but tailing persists. Could metal chelation be the culprit? A4: Yes. The beta-hydroxyl group of Threo-DL-β-Hydroxynorleucine makes it a strong chelator. If trace metals are present in the HPLC flow path (pump heads, tubing, frits), the analyte will transiently bind to them, causing a "dragging" tail. Solution: Passivate the HPLC system using a nitric acid wash (if permitted by the manufacturer) or switch to a bio-inert HPLC system with PEEK (polyether ether ketone) tubing. Alternatively, adding a trace amount of EDTA (e.g., 0.1 mM) to the sample solvent can competitively bind free metals before injection.

Section 2: Quantitative Data & Optimization Parameters

To systematically resolve the tailing, refer to the following optimization parameters.

Table 1: Effect of Mobile Phase Modifiers on Threo-DL-β-Hydroxynorleucine Peak Shape

Modifier / ConditionMechanism of ActionExpected Tailing Factor (As)Recommendation
Water / Acetonitrile (No Additive)Uncontrolled pH; silanols ionized, amine protonated.> 2.5 (Severe Tailing)Not Recommended
0.1% Formic Acid (pH ~2.7)Partially protonates silanols; provides LC-MS compatibility.1.4 - 1.8 (Moderate)Good for LC-MS
0.1% TFA (pH ~2.0)Fully protonates silanols; acts as an ion-pairing agent.1.0 - 1.2 (Excellent)Best for UV Detection
0.1% TEA in Buffer (pH 6.5)Competitively masks active silanol sites on the column.1.1 - 1.3 (Good)Use if low pH degrades column

Note: An Asymmetry factor (As) of 1.0 indicates perfect symmetry. Values up to 1.5 are generally acceptable for most quantitative assays[8].

Section 3: Experimental Protocols

Protocol 1: Step-by-Step Mobile Phase Optimization (Silanol Suppression) Objective: To formulate a mobile phase that suppresses secondary interactions for basic amino acids.

  • Preparation: Measure 1000 mL of HPLC-grade water into a clean glass mobile phase bottle.

  • Acidification: Add exactly 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to the water to achieve a 0.1% v/v concentration.

  • Mixing & pH Verification: Stir thoroughly. Verify the pH is approximately 2.0. At this pH, the carboxylic acid of Threo-DL-β-Hydroxynorleucine will be protonated (neutral), the amine will be protonated (positive), and the column silanols will be neutral, forcing retention primarily through hydrophobic and ion-pairing mechanisms[1][9].

  • Equilibration: Flush the C18 column with this mobile phase for at least 20 column volumes to ensure complete protonation of the stationary phase bed.

  • Injection: Inject the Threo-DL-β-Hydroxynorleucine standard and calculate the asymmetry factor (As).

Protocol 2: System Passivation and Frit Clearing (Physical/Metal Troubleshooting) Objective: To remove metal contaminants and particulate blockages causing uniform peak tailing.

  • Column Reversal: If all peaks (including neutrals) are tailing, disconnect the column from the detector. Reverse the column orientation[6][8].

  • Backflushing: Flush the reversed column directly to waste with 100% strong organic solvent (e.g., Acetonitrile or Methanol) at 50% of the normal flow rate for 15-20 column volumes. This clears particulate debris from the inlet frit[6][8].

  • System Passivation (Column Removed): To address metal chelation, replace the column with a zero-dead-volume union. Flush the entire HPLC system (pumps, autosampler, tubing) with 20% Nitric Acid for 30 minutes, followed by copious amounts of HPLC-grade water until the effluent is strictly neutral. Caution: Verify instrument compatibility with Nitric Acid before proceeding.

  • Reconnection: Reinstall the column in its correct flow direction, equilibrate, and re-test the sample.

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use a HILIC column instead of reversed-phase C18 for this molecule? A: Yes. Because Threo-DL-β-Hydroxynorleucine is highly polar, it often exhibits poor retention on standard C18 columns, requiring highly aqueous mobile phases that can cause phase collapse. Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar compounds based on partitioning into a water-enriched layer on the stationary phase. HILIC often provides superior peak shape and retention for zwitterionic amino acids compared to C18.

Q: Why does the tailing get worse when I inject a higher concentration of my sample? A: This is a classic symptom of column mass overload. When the active binding sites on the stationary phase are saturated, the excess analyte molecules travel faster through the column, creating a right-triangle peak shape (a sharp front and a long tail)[6]. To fix this, dilute your sample by 50% or reduce the injection volume and observe if the peak symmetry improves.

Q: Does the age of my column affect peak tailing for amino acids? A: Absolutely. As a column ages, the bonded phase (e.g., C18 chains) and endcapping reagents slowly hydrolyze and wash away, especially if operated at low pH for extended periods. This exposes fresh, highly active silanol groups, causing a gradual increase in peak tailing over the column's lifespan[5][6].

References

  • GMP Insiders. "Peak Tailing In Chromatography: Troubleshooting Basics." GMP Insiders, 29 Dec. 2023.[Link]

  • Dolan, John W. "LC Troubleshooting: Why Do Peaks Tail?" Scribd, LC-GC North America.[Link]

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters Corporation.[Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions.[Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex, 09 Jun. 2025.[Link]

  • LCGC International. "Troubleshooting Basics, Part IV: Peak Shape Problems." Chromatography Online, 01 Jul. 2012.[Link]

  • Altai State Agricultural University. "High Performance Liquid Chromatography : Theory." ASAU.[Link]

  • Axion Labs. "HPLC Peak Tailing." Axion Labs, 15 Feb. 2022.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Threo-DL-β-Hydroxynorleucine in Peptide Coupling

Welcome to the Advanced Peptide Synthesis Support Center. Incorporating non-proteinogenic, highly sterically hindered amino acids like Threo-DL-β-Hydroxynorleucine (2-amino-3-hydroxyhexanoic acid) presents unique synthet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide Synthesis Support Center. Incorporating non-proteinogenic, highly sterically hindered amino acids like Threo-DL-β-Hydroxynorleucine (2-amino-3-hydroxyhexanoic acid) presents unique synthetic challenges. This guide is designed for researchers and drug development professionals to troubleshoot low yields, epimerization, and deletion sequences associated with this specific residue.

Part 1: The Mechanistic Root of the Problem

Threo-DL-β-Hydroxynorleucine creates a "perfect storm" of steric hindrance during solid-phase peptide synthesis (SPPS) due to three converging structural factors:

  • Beta-Branching: Similar to valine or isoleucine, the branching at the β -carbon heavily restricts the conformational freedom of the peptide backbone, physically shielding both the α -amine and the activated carboxyl group[1].

  • Bulky Protecting Groups: The β -hydroxyl group must be protected (typically as a tert-butyl ether, t Bu) to prevent side reactions like depsipeptide (ester) formation. This t Bu group adds immense spatial bulk directly adjacent to the reactive center.

  • Aliphatic Tail: The propyl chain (the norleucine backbone) increases the lipophilicity of the sequence, heavily promoting inter-chain hydrogen bonding and β -sheet aggregation in standard solvents.

Workflow Resin Sterically Hindered Amine (Resin-Bound) Coupling Coupling Reaction (Base: TMP, 75°C MW) Resin->Coupling PreAct Fmoc-AA-OH + Reagent (COMU or PyAOP) ActiveEster Active Ester Intermediate (OAt or Oxyma) PreAct->ActiveEster Pre-activation (5 min, 25°C) ActiveEster->Coupling Success Successful Peptide Bond (High Yield >90%) Coupling->Success Optimized (PyAOP/COMU) Guanidinylation Chain Termination (Guanidinylation via HATU) Coupling->Guanidinylation Excess Uronium (HATU) Epimerization Epimerization (Oxazolone pathway) Coupling->Epimerization Excess DIPEA / Slow Reaction

Reaction pathways in hindered peptide coupling, highlighting optimized vs. failure routes.

Part 2: Troubleshooting FAQs

Q1: I am observing a +98 Da mass adduct when coupling onto the N-terminus of Threo-DL-β-Hydroxynorleucine. What is causing this? A1: This is a classic case of chain termination via guanidinylation (often referred to as uronium capping). When using aminium/uronium-based coupling reagents like HATU or HBTU, the activated ester must react with the resin-bound amine. However, because the N-terminus of Threo-DL-β-Hydroxynorleucine is severely shielded, the acylation rate drops drastically. This allows the unreacted amine to nucleophilically attack the excess HATU reagent itself, forming a stable tetramethylguanidinium adduct (+98 Da) that permanently terminates the peptide chain[2]. Solution: Switch to a phosphonium-based coupling reagent like PyAOP. Phosphonium reagents do not contain a guanidinium moiety and therefore cannot cap the peptide, allowing you to use extended reaction times or elevated temperatures without risking chain termination[3].

Q2: Even with extended coupling times, my yields are below 30%. How can I force this coupling to completion? A2: Overcoming the immense activation energy barrier of this sterically hindered coupling requires physical energy and optimized solvation.

  • Microwave-Assisted Peptide Synthesis (MAPS): Elevating the reaction temperature to 75°C via microwave irradiation provides the kinetic energy needed to overcome steric clashes[4].

  • Reagent Selection: Use COMU, a third-generation uronium salt based on OxymaPure and a morpholino skeleton. COMU exhibits exceptional reactivity for hindered substrates, performs well with just 1 equivalent of base, and maintains high solubility[2].

  • Disrupting Aggregation: The lipophilic norleucine tail promotes aggregation. Using a chaotropic solvent mixture, such as 0.1 M LiCl in NMP, disrupts these aggregates and exposes the N-terminus for coupling.

Q3: Microwave heating improved my yield, but now I am seeing significant epimerization (D-enantiomer formation). How do I prevent this? A3: Epimerization during the activation of β -branched amino acids primarily occurs via the oxazolone pathway. When the carboxyl group of Fmoc-Threo-DL-β-Hydroxynorleucine is activated, the bulky side chain forces the molecule into a conformation that favors intramolecular attack by the backbone carbonyl, forming an oxazolone ring. The α -proton of this oxazolone is highly acidic and easily abstracted by excess base, leading to racemization[1]. Solution: First, replace the standard base DIPEA with 2,4,6-trimethylpyridine (TMP, sym-collidine). TMP is sterically hindered and less basic, significantly reducing α -proton abstraction. Second, alter your MAPS protocol: pre-activate the amino acid at room temperature for 5 minutes before applying microwave heat. Heating the unreacted active ester accelerates oxazolone formation; pre-activating ensures the ester is ready to couple the moment heat is applied[4].

Part 3: Quantitative Reagent Comparison

The following table summarizes the expected performance of various coupling conditions when applied to highly hindered, β -branched amino acids like Threo-DL-β-Hydroxynorleucine.

Coupling ReagentBaseTemp (°C)Capping RiskRelative Yield (%)Epimerization Risk
HBTUDIPEA25High< 20%Moderate
HATUDIPEA25Very High~45%Moderate
HATUDIPEA75 (MW)Very High~70%High
COMUTMP75 (MW)Low> 85%Low
PyAOPTMP75 (MW)None> 90%Low

Note: Data synthesized from standard hindered coupling benchmarks[1][2][3].

Part 4: Optimized Self-Validating Protocol

Self-Validating Checkpoint: This protocol utilizes COMU. The reaction mixture will change from colorless to a distinct yellow/orange upon the addition of base, visually validating the successful formation of the highly reactive Oxyma active ester[2].

Materials:

  • Fmoc-Threo-DL-β-Hydroxynorleucine(tBu)-OH (3.0 eq)

  • COMU or PyAOP (2.9 eq — Using a slight defect of coupling reagent prevents capping if COMU is utilized)

  • TMP (sym-collidine) (6.0 eq)

  • Solvent: N-Methyl-2-pyrrolidone (NMP) containing 0.1 M LiCl

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin-bound peptide in NMP/0.1 M LiCl for 20 minutes at room temperature to disrupt hydrophobic aggregation.

  • Pre-Activation (Room Temperature): In a separate vial, dissolve the Fmoc-amino acid and COMU (or PyAOP) in NMP. Add the TMP base.

    • Validation: Observe the immediate color change to yellow/orange (if using COMU), confirming ester formation[2]. Allow the mixture to activate for 3–5 minutes at 25°C[4].

  • Transfer: Add the pre-activated mixture directly to the resin vessel.

  • Microwave Coupling: Irradiate the reaction vessel to maintain 75°C for exactly 10 minutes. (Caution: Do not exceed 75°C to protect the delicate tBu ether group from thermal degradation).

  • Washing: Drain the reaction vessel and wash the resin thoroughly with NMP (3x) and DMF (3x) to remove all chaotropic salts and byproducts.

  • Double Coupling (Optional but Recommended): For sequences involving consecutive hindered amino acids (e.g., coupling Threo-DL-β-Hydroxynorleucine onto an existing Aib or Val residue), repeat steps 2-5 with fresh reagents to ensure 100% conversion.

References[2] Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications. Link[3] Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. Link[1] Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Chemical Reviews - ACS Publications. Link[4] H. Saneii, W. Bennett, Bobby Gaffney. AAPPTec, LLC. Link

Sources

Optimization

Technical Support Center: Threo-DL-β-Hydroxynorleucine Crystallization

A Guide to Minimizing Impurities and Troubleshooting Crystallization Processes A Note from Your Senior Application Scientist Welcome to the technical support center for Threo-DL-β-Hydroxynorleucine crystallization. As re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Impurities and Troubleshooting Crystallization Processes

A Note from Your Senior Application Scientist

Welcome to the technical support center for Threo-DL-β-Hydroxynorleucine crystallization. As researchers and developers, we understand that achieving high purity is not just a goal, but a necessity for the integrity of your downstream applications. Crystallization is a powerful purification technique, yet it is sensitive to numerous variables that can impact the final product's quality. Impurities can be incorporated into the crystal lattice through various mechanisms, and controlling this is paramount.

This guide is designed to provide you with both foundational knowledge and actionable troubleshooting strategies. We will delve into the "why" behind the protocols, empowering you to make informed decisions during your experiments. Our aim is to equip you with the expertise to not only follow procedures but to adapt and optimize them for your specific challenges.

Part 1: Fundamentals of Impurity Control in Hydroxynorleucine Crystallization

Threo-DL-β-Hydroxynorleucine, like other amino acids, presents specific challenges during crystallization. Its amphoteric nature, with both acidic (carboxyl) and basic (amino) groups, means its solubility is highly dependent on pH.[1][2] The presence of four stereoisomers (D-threo, L-threo, D-erythro, L-erythro) further complicates purification, as diastereomers can have similar physical properties, making their separation difficult.

The primary goal of crystallization is to encourage the self-assembly of the desired Threo-DL-β-Hydroxynorleucine molecules into a highly ordered crystal lattice while excluding unwanted molecules (impurities). Impurities can include:

  • Diastereomers: The erythro-isomers are common process-related impurities.

  • Unreacted Starting Materials & Reagents: From the synthetic route.

  • By-products: Resulting from side reactions during synthesis.

  • Solvent Molecules: Which can become trapped within the crystal lattice.

The efficiency of impurity rejection is governed by thermodynamic and kinetic factors. Key process parameters that you can control include the choice of solvent, pH, cooling rate, and agitation.

Part 2: Frequently Asked Questions (FAQs)

Q1: My final product has a low melting point and a broad peak in HPLC. What is the most likely cause? A: This is a classic sign of significant impurity. The most common culprits are diastereomeric impurities (erythro-isomers) or residual solvents. We recommend starting with a robust analytical method like HPLC to identify and quantify the impurities before attempting further purification.[3][4]

Q2: Why is pH so critical during the crystallization of β-Hydroxynorleucine? A: The solubility of amino acids is at its minimum at their isoelectric point (pI), where the molecule has a net-zero charge.[1] Crystallizing at or near the pI significantly reduces the compound's solubility in the mother liquor, which is the primary driving force for crystallization. Operating at a pH far from the pI will increase solubility, potentially preventing crystallization altogether or requiring much higher concentrations.[5][6]

Q3: Can I just cool my reaction mixture quickly to get crystals faster? A: While rapid cooling will induce crystallization quickly, it is a common cause of high impurity levels. Fast cooling creates high supersaturation, leading to rapid nucleation and crystal growth, which can trap impurities within the crystal lattice.[7][8] A slow, controlled cooling rate is crucial for growing high-purity crystals.[7][9]

Q4: I see an oil forming instead of crystals. What should I do? A: "Oiling out" occurs when the concentration of the solute is too high for the given solvent and temperature, causing it to separate as a liquid phase instead of a solid. This can be due to impurities that depress the freezing point or the use of a solvent in which the compound is too soluble.[10] Try diluting the solution with more solvent, reducing the temperature more slowly, or switching to a solvent system where the compound is less soluble.

Q5: How important is washing the crystals after filtration? A: It is a critical step. The surfaces of your filtered crystals are coated with mother liquor, which is rich in the impurities you are trying to remove. A proper wash with a cold, appropriate solvent will remove this residue. The key is to use a solvent in which your product is poorly soluble to avoid significant yield loss.

Part 3: In-Depth Troubleshooting Guide

This section addresses more complex issues you may encounter.

Issue 1: Low Purity Despite Successful Crystallization

Symptoms:

  • HPLC analysis shows significant peaks for known or unknown impurities.

  • Physical properties (e.g., melting point, color) are inconsistent with the pure compound.

Root Cause Analysis and Solutions:

// Nodes Start [label="Low Purity Detected", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckImpurityProfile [label="Identify Impurities\n(HPLC, NMR)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Diastereomers [label="Diastereomeric Impurities\n(e.g., erythro-form)", fillcolor="#F1F3F4", fontcolor="#202124"]; ProcessImpurities [label="Process-Related Impurities\n(Reagents, By-products)", fillcolor="#F1F3F4", fontcolor="#202124"]; SolventInclusion [label="Solvent Inclusion", fillcolor="#F1F3F4", fontcolor="#202124"];

// Solutions Recrystallize [label="Action: Perform Recrystallization\nwith Optimized Solvent & Cooling", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; pH_Adjust [label="Action: Adjust pH closer\nto Isoelectric Point (pI)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; ColumnChrom [label="Action: Consider Column\nChromatography Pre-Crystallization", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Drying [label="Action: Optimize Drying\n(Vacuum, Temperature)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> CheckImpurityProfile; CheckImpurityProfile -> Diastereomers [label="Diastereomers > 1%?"]; CheckImpurityProfile -> ProcessImpurities [label="Other Peaks > 1%?"]; CheckImpurityProfile -> SolventInclusion [label="Residual Solvent\nby NMR/GC?"];

Diastereomers -> Recrystallize; Diastereomers -> pH_Adjust; ProcessImpurities -> ColumnChrom; ProcessImpurities -> Recrystallize; SolventInclusion -> Drying; Recrystallize -> Start [style=dashed, label="Re-analyze"]; pH_Adjust -> Recrystallize [style=dashed, label="Then Recrystallize"]; } digraph Caption: Troubleshooting Decision Tree for Low Purity.

Detailed Actions:

  • Optimize Recrystallization Solvent: The ideal solvent should dissolve the Threo-DL-β-Hydroxynorleucine at an elevated temperature but have very low solubility at room temperature or below. Crucially, the impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble (allowing for removal via hot filtration). A mixture of solvents, such as water and a miscible organic solvent like isopropanol or ethanol, often provides the necessary selectivity.[11]

  • Control the Cooling Rate: A slow, linear cooling profile is often most effective. For laboratory scale, allowing the heated, sealed solution to cool to room temperature overnight in an insulated container before transferring to a colder environment (e.g., a 4°C refrigerator) can significantly improve purity. Rapid cooling promotes the kinetic trapping of impurities.[7][8]

  • Adjust pH to the Isoelectric Point (pI): The solubility of amino acids is lowest at their pI.[1] By adjusting the pH of the solution to the pI of Threo-DL-β-Hydroxynorleucine before cooling, you maximize the driving force for crystallization of the desired product while potentially keeping charged impurities in the solution. This is a powerful tool for rejecting impurities with different pI values.[5][6]

  • Consider an Upstream Purification Step: If impurity levels are very high (>10-15%), crystallization alone may not be sufficient. A preliminary purification by column chromatography can remove the bulk of impurities, making the subsequent crystallization much more effective.

Issue 2: Poor Crystal Morphology or Small Particle Size

Symptoms:

  • The product consists of very fine needles or an amorphous powder.

  • Filtration is slow, and the product is difficult to wash effectively.

Root Cause Analysis and Solutions:

Possible Cause Scientific Explanation Recommended Action
High Supersaturation Rapid cooling or excessive solvent evaporation creates a high number of nucleation sites, leading to many small crystals instead of the growth of fewer, larger ones.[7]Decrease the cooling rate. Use a sealed or partially sealed vessel to minimize solvent evaporation during cooling.
Insufficient Agitation Stagnant solution layers around growing crystals can become depleted of the solute, hindering further growth. Localized high supersaturation can also occur where anti-solvent is added.Implement slow, consistent agitation (e.g., 50-100 RPM with an overhead stirrer). This improves mass transfer to the crystal surface.
Incorrect Solvent System The solvent influences the crystal habit by interacting differently with various crystal faces.[12][13] A solvent that strongly adsorbs to a specific face can inhibit growth on that face, altering the crystal's shape.Experiment with different solvents or solvent mixtures. For example, moving from a highly polar solvent (water) to a less polar one (ethanol/water) can change the morphology.
Presence of Specific Impurities Some impurities can act as "habit modifiers" by adsorbing onto specific crystal faces, stunting their growth and altering the overall crystal shape.Identify the impurity via analytical methods. If possible, remove it with an upstream purification step before crystallization.
Part 4: Detailed Experimental Protocols
Protocol 1: Optimized Recrystallization for Purity Enhancement

This protocol assumes you are starting with a crude solid of Threo-DL-β-Hydroxynorleucine.

  • Solvent Selection: Based on preliminary tests, select a solvent system (e.g., 80:20 water:isopropanol).

  • Dissolution: a. In an appropriately sized flask equipped with a magnetic stir bar and a condenser, add the crude solid. b. Add the minimum amount of the selected solvent system to create a slurry. c. Heat the mixture with stirring to a gentle reflux (e.g., ~85-90°C for water/IPA) until all the solid dissolves completely. If some solid remains, add small aliquots of the hot solvent until a clear solution is achieved. Causality: Using the minimum amount of solvent ensures the solution will be supersaturated upon cooling, which is necessary for crystallization.

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-heated filter funnel to remove them.

  • Controlled Cooling: a. Remove the flask from the heat source and allow it to cool slowly towards room temperature. To slow the process, you can wrap the flask in glass wool or place it in an insulated container. b. Once at room temperature, crystal formation should be evident. For maximum yield, place the sealed flask in a refrigerator (2-8°C) or ice bath for several hours. Causality: Slow cooling allows for the selective incorporation of the target molecule into the crystal lattice, effectively excluding impurities.[7]

  • Isolation and Washing: a. Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). b. Wash the collected crystal cake with a small amount of the cold solvent system to rinse away the impurity-rich mother liquor. Repeat twice.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Purity Assessment by HPLC

This provides a general framework for analyzing the purity of your final product.

  • Sample Preparation: a. Accurately weigh approximately 10 mg of the dried Threo-DL-β-Hydroxynorleucine crystals. b. Dissolve the sample in a suitable mobile phase or diluent (e.g., water or a water/acetonitrile mixture) to a final concentration of 1 mg/mL. Ensure the sample is fully dissolved. c. Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions (Example Method):

    • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Analysis: a. Inject a blank (diluent) to ensure the system is clean. b. Inject the prepared sample. c. Integrate the peaks and calculate the area percent of the main peak relative to the total area of all peaks to determine purity. For accurate quantification, a reference standard and calibration curve are required.[14]

Part 5: Visualization of the Crystallization Workflow

// Nodes Crude [label="Crude Solid\n(Threo-DL-β-Hydroxynorleucine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Dissolution [label="1. Dissolution\n(Hot Solvent System)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HotFiltration [label="2. Hot Filtration\n(Optional)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Cooling [label="3. Controlled Cooling\n(Nucleation & Growth)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Isolation [label="4. Isolation\n(Vacuum Filtration)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Washing [label="5. Crystal Washing\n(Cold Solvent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Drying [label="6. Drying\n(Vacuum Oven)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PureProduct [label="Pure Crystalline Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="QC Analysis\n(HPLC, NMR, MP)", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Crude -> Dissolution; Dissolution -> HotFiltration; HotFiltration -> Cooling [label="Clear Solution"]; Cooling -> Isolation; Isolation -> Washing; Washing -> Drying; Drying -> PureProduct; PureProduct -> Analysis; } digraph Caption: General Workflow for Purification by Crystallization.

References
  • Development of Amino Acid Crystallization Processes: l-Glutamic Acid. ACS Publications. Available at: [Link]

  • Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review. Atlantis Press. Available at: [Link]

  • Crystallization of Amino Acids. GEA. Available at: [Link]

  • Analysis of a Synthetic Peptide and Its Impurities. Agilent. Available at: [Link]

  • Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid. ACS Omega. Available at: [Link]

  • Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. PMC. Available at: [Link]

  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. MDPI. Available at: [Link]

  • Effects of Assisting Solvents on Purification Efficiency in the Layer Melt Crystallization of Glycerol. ACS Publications. Available at: [Link]

  • How to get (or crystallize) solid amino acids derivatives and peptides? ResearchGate. Available at: [Link]

  • Method for crystallization of amino acids. Google Patents.
  • Effect of Ammonium (NH 4 + ) Impurity on the Crystallization of Cobalt Sulfate Hexahydrate from Aqueous Solutions Using Cooling Method. MDPI. Available at: [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. MDPI. Available at: [Link]

  • Beta-hydroxynorleucine: separation of its isomers and biological studies. PubMed. Available at: [Link]

  • Influence of Cooling Rate on Crystallization Behavior of Semi-Crystalline Polypropylene: Experiments and Mathematical Modeling. PMC. Available at: [Link]

  • Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. MDPI. Available at: [Link]

  • Protein purification troubleshooting guide. Dutscher. Available at: [Link]

  • Typical examples of impurities observed in synthesized peptides. ResearchGate. Available at: [Link]

  • Crystallization and preliminary X-ray diffraction studies of d-threo-3-hydroxyaspartate dehydratase isolated from Delftia sp. HT23. PMC. Available at: [Link]

  • Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Amino acid oxidation/reduction-related impurities. ResearchGate. Available at: [Link]

  • Determination of standard sample purity using the high-precision H-1-NMR process. ResearchGate. Available at: [Link]

  • Crystallization and preliminary X-ray diffraction studies of D-threo-3-hydroxyaspartate dehydratase isolated from Delftia sp. HT23. PubMed. Available at: [Link]

  • Development and Validation of a High-Pressure Liquid Chromatography Method for the Determination of Chemical Purity and Radiochemical Purity of a [68Ga]-Labeled Glu-Urea-Lys(Ahx). PMC. Available at: [Link]

  • Influence of the Volatility of Solvent on the Reproducibility of Droplet Formation in Pharmaceutical Inkjet Printing. MDPI. Available at: [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. PMC. Available at: [Link]

  • Solvent crystallization of palm based dihydroxystearic acid with isopropyl alcohol: Effects of solvent quantity and concentration on particle size distribution, crystal habit and morphology, and resultant crystal purity. Scilit. Available at: [Link]

  • Purification, characterization and amino acid sequence of a novel enzyme, D-threo-3-hydroxyaspartate dehydratase, from Delftia sp. HT23. PubMed. Available at: [Link]

  • Effect of Solvent on the Crystal Structure and Habit of Hydrocortisone. ResearchGate. Available at: [Link]

  • The Effect of Solvents on the Crystal Morphology of Pyriproxyfen. MDPI. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Structural and Functional Comparison: Threo-DL- vs. Erythro-DL-β-Hydroxynorleucine

As a Senior Application Scientist, selecting the correct non-proteinogenic amino acid isomer is critical when probing enzyme active sites, synthesizing complex peptides, or developing novel therapeutics. β-Hydroxynorleuc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the correct non-proteinogenic amino acid isomer is critical when probing enzyme active sites, synthesizing complex peptides, or developing novel therapeutics. β-Hydroxynorleucine (2-amino-3-hydroxyhexanoic acid) is a prime example of a molecule where stereochemistry dictates biological utility.

Because it possesses two adjacent chiral centers at the α- and β-carbons, β-hydroxynorleucine exists as four distinct stereoisomers, which are grouped into two diastereomeric pairs: Threo-DL and Erythro-DL . This guide objectively compares their structural properties, details the field-proven methodologies for their synthesis and separation, and evaluates their performance in biological assays.

Stereochemical Foundations and Causality

The fundamental difference between the threo and erythro forms lies in their relative stereochemistry, which directly governs their 3D conformation, dihedral angles, and capacity for intramolecular hydrogen bonding.

  • Threo-DL-β-Hydroxynorleucine: Comprises the (2R,3S) and (2S,3R) enantiomers. In a standard Fischer projection, the amino (-NH₂) and hydroxyl (-OH) groups are on opposite sides (anti-configuration).

  • Erythro-DL-β-Hydroxynorleucine: Comprises the (2R,3R) and (2S,3S) enantiomers. The amino and hydroxyl groups are on the same side (syn-configuration).

Causality in Application: This spatial arrangement is not merely a structural curiosity; it is the defining factor in enzyme recognition. Enzymes with highly stereospecific hydrophobic binding pockets—such as Oligosaccharyltransferase (OST)—require the threo configuration to properly orient the β-hydroxyl group for hydrogen bonding while accommodating the aliphatic tail. The erythro form introduces severe steric clashes, rendering it biologically inert in these specific pathways[1].

Stereoisomers Root β-Hydroxynorleucine Threo Threo-DL (anti) Root->Threo Opposing Erythro Erythro-DL (syn) Root->Erythro Same-side T1 (2R, 3S)-Enantiomer Threo->T1 T2 (2S, 3R)-Enantiomer Threo->T2 E1 (2R, 3R)-Enantiomer Erythro->E1 E2 (2S, 3S)-Enantiomer Erythro->E2

Caption: Logic tree illustrating the stereochemical divergence of β-hydroxynorleucine isomers.

Physicochemical Properties Comparison

To facilitate experimental design, the quantitative data and structural properties of both diastereomers are summarized below[2].

PropertyThreo-DL-β-HydroxynorleucineErythro-DL-β-Hydroxynorleucine
IUPAC Nomenclature (rel-2R,3S)-2-amino-3-hydroxyhexanoic acid(rel-2R,3R)-2-amino-3-hydroxyhexanoic acid
Molecular Formula C₆H₁₃NO₃C₆H₁₃NO₃
Molecular Weight 147.17 g/mol 147.17 g/mol
Stereochemical Relationship Diastereomer (Anti configuration)Diastereomer (Syn configuration)
Predicted pKa (Amine/Carboxyl) ~9.5 / ~2.39~9.5 / ~2.39
Melting Point (Approx.) 230 - 235 °C (dec.)241 - 242 °C (dec.)
OST Binding Affinity Moderate to High (Mimics Threonine)Poor (Severe Steric Clash)

Experimental Workflows: Synthesis and Separation

Direct synthesis of β-hydroxy-α-amino acids typically yields a complex diastereomeric mixture. Because the free amino acids exist as zwitterions, direct partition chromatography is notoriously inefficient.

The Causality of the Protocol: To create a self-validating separation system, researchers must first derivatize the mixture. Converting the amine to an N-chloroacetyl derivative masks the zwitterionic charge, drastically altering the partition coefficients. This allows for clean separation on a silica column. Furthermore, the N-chloroacetyl group serves as the specific substrate required for downstream enzymatic resolution using hog renal acylase I[3].

Step-by-Step Methodology

Phase 1: Aldol Condensation (Synthesis of the DL-Mixture)

  • Reaction: Suspend Copper(II) glycinate in an alkaline aqueous solution (pH ~9.5). Slowly add an excess of butyraldehyde under vigorous stirring at room temperature.

  • Validation Checkpoint: Monitor the reaction via TLC (Ninhydrin stain). The reaction is complete when the glycine spot is fully consumed.

  • Copper Cleavage: Acidify the solution slightly and bubble hydrogen sulfide (H₂S) gas through the mixture to precipitate copper(II) sulfide (CuS). Filter through Celite to yield the free DL-threo/erythro mixture in the filtrate.

Phase 2: Derivatization and Separation 4. N-Chloroacetylation: Dissolve the dried amino acid mixture in a biphasic system (e.g., aqueous NaOH and ethyl acetate). Dropwise, add chloroacetyl chloride at 0 °C (Schotten-Baumann conditions). 5. Validation Checkpoint: Extract the organic layer and verify the complete masking of the amine (negative Ninhydrin test, positive UV activity if applicable). 6. Partition Chromatography: Load the N-chloroacetylated mixture onto a silica gel column. Elute using a solvent system (e.g., Butanol:Acetic Acid:Water).

  • Fraction A (Faster moving): N-Chloroacetyl-Threo-DL

  • Fraction B (Slower moving): N-Chloroacetyl-Erythro-DL

    Workflow Start Copper(II) Glycinate + Butyraldehyde Cond Aldol Condensation Start->Cond Mix Diastereomeric Mixture Cond->Mix Cu removal Deriv N-Chloroacetylation Mix->Deriv Derivatization Chrom Partition Chromatography Deriv->Chrom Threo N-Acyl-Threo-DL Chrom->Threo Fraction A Erythro N-Acyl-Erythro-DL Chrom->Erythro Fraction B

    Caption: Experimental workflow for the synthesis and chromatographic separation of diastereomers.

Biological Applications and Performance

The structural differences between the threo and erythro forms manifest dramatically in biological assays.

Oligosaccharyltransferase (OST) Probing

OST is a critical enzyme complex responsible for the co-translational transfer of glycans to specific asparagine residues (Asn-Xaa-Thr/Ser) in nascent polypeptides. To map the active site, researchers utilize synthetic tripeptides containing β-hydroxynorleucine in place of Threonine.

  • Performance: The threo configuration at the β-carbon is absolutely essential for substrate binding. L-threo-β-hydroxynorleucine binds to the highly stereospecific hydrophobic pocket of OST, successfully mimicking the threonine CH₃-CH(OH) group. Conversely, the erythro form is rejected by the enzyme due to its inability to simultaneously satisfy the hydrophobic constraints and the hydrogen-bonding requirements of the active site[1].

Growth Inhibitory Activity

In microbiological assays utilizing Lactobacillus casei to screen for potential antitumor activity, the free amino acid isomers of β-hydroxynorleucine showed no growth inhibitory action. However, the N-acylated (N-chloroacetyl) derivatives exhibited modest but significant activity. Notably, the D-enantiomorph of the erythro diastereomer (Diastereomer B) demonstrated approximately twice the inhibitory activity of the other three isomers, highlighting how specific derivatization combined with precise stereochemistry can unlock novel biological functions[3].

Conclusion

For drug development professionals and structural biologists, the choice between Threo-DL- and Erythro-DL-β-Hydroxynorleucine is not interchangeable. The threo isomer is the mandatory choice for applications requiring the mimicry of natural threonine (such as OST enzyme probing), owing to its anti-configuration. Meanwhile, the erythro isomer and its derivatives offer distinct physicochemical properties that can be leveraged in specific microbiological inhibitory screens. Successful utilization of either requires rigorous adherence to derivatization-based separation protocols to ensure stereochemical purity.

References

  • Bause, E., et al. "Ernst Bause's research works | University of Bonn and other places - ResearchGate." ResearchGate.
  • Molbase. "(+-)-erythro-2-Amino-3-hydroxy-hexansaeure-Molbase." Molbase.
  • Edelson, J., et al. (1976). "Beta-hydroxynorleucine: separation of its isomers and biological studies." PubMed - National Institutes of Health.
Comparative

A Senior Application Scientist's Guide to Ensuring Reproducibility in Threo-DL-β-Hydroxynorleucine In Vitro Assays

The Reproducibility Crisis in Cell-Based Assays: A Known Challenge The challenge of reproducing experimental results is a well-documented issue in the scientific community. A survey in Nature revealed that over 70% of sc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Reproducibility Crisis in Cell-Based Assays: A Known Challenge

The challenge of reproducing experimental results is a well-documented issue in the scientific community. A survey in Nature revealed that over 70% of scientists have tried and failed to reproduce another scientist's experiments, and more than half have failed to reproduce their own.[1] This "reproducibility crisis" is particularly pertinent to in vitro cell-based assays, where a multitude of factors can introduce variability.[2][3]

The sources of this variability are numerous and can be broadly categorized into biological and technical factors.[4] Biological factors include the choice of cell line, cell passage number, and the batch-to-batch consistency of cell culture media.[1][4] Technical factors encompass everything from pipetting technique and the presence of air bubbles to the "edge effect" in microplates and the solubility of test compounds.[4] For any in vitro assay to be considered reliable, it must be designed as a self-validating system that minimizes these sources of error.

Choosing the Right In Vitro Assay for Threo-DL-β-Hydroxynorleucine

As an amino acid analog, Threo-DL-β-Hydroxynorleucine's effects on cellular processes can be multifaceted. The choice of in vitro assay will depend on the specific research question. Potential assays could investigate its impact on cell viability, metabolic pathways, or its ability to compete with natural amino acids.

Cell-based assays are invaluable tools in drug discovery and development as they provide a more holistic view of a compound's effects within a physiological context compared to biochemical assays that use isolated molecules.[5] They allow for the evaluation of a drug's influence on cellular processes like cell viability, toxicity, and pathway modulation.[5]

Here's a comparison of common cell-based assays that can be adapted for studying Threo-DL-β-Hydroxynorleucine:

Assay TypePrincipleProsCons
Cytotoxicity Assays (e.g., MTT, LDH) Measure cell death or metabolic activity as an indicator of viability.[5][6][7]High-throughput, relatively inexpensive, well-established protocols.Can be confounded by compounds that affect cellular metabolism without being directly cytotoxic.[2]
Metabolic Assays (e.g., Glucose Uptake, Oxygen Consumption) Directly measure changes in specific metabolic pathways.[8][9][10]Provides mechanistic insight into the compound's effect on cellular energy.Can be more complex and require specialized equipment.
Amino Acid Incorporation Assays Quantify the incorporation of amino acids into newly synthesized proteins.[11]Directly assesses the impact on protein synthesis.Can be technically demanding and may involve radioactive isotopes.
Competitive Binding/Uptake Assays Measure the ability of the analog to compete with natural amino acids for transporters or enzymes.[12][13][14]Highly specific for determining the mechanism of action.Requires knowledge of the specific transporters or enzymes involved.

For initial screening and to establish a baseline of biological activity, a cytotoxicity assay is a robust and practical starting point.

A Detailed Protocol for a Reproducible Cytotoxicity Assay (LDH Release)

The Lactate Dehydrogenase (LDH) release assay is a widely used method to determine cytotoxicity by measuring the release of this cytosolic enzyme from damaged cells into the culture medium.[7]

Experimental Workflow for LDH Cytotoxicity Assay

LDH_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Assay cluster_analysis Phase 4: Data Analysis cell_culture 1. Cell Culture (e.g., HeLa, HepG2) cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding Consistent passage number and confluency compound_prep 3. Prepare Threo-DL-β- Hydroxynorleucine dilutions treatment 4. Treat cells with compound compound_prep->treatment incubation 6. Incubate (24-96 hours) treatment->incubation controls 5. Include Controls (Vehicle, Max Lysis) controls->treatment supernatant_transfer 7. Transfer supernatant incubation->supernatant_transfer reagent_addition 8. Add LDH reaction mix supernatant_transfer->reagent_addition read_plate 9. Read absorbance (450 nm) reagent_addition->read_plate calculation 10. Calculate % Cytotoxicity read_plate->calculation graphing 11. Plot dose-response curve calculation->graphing

Caption: Workflow for a reproducible LDH cytotoxicity assay.

Step-by-Step Methodology

Materials:

  • Selected cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • Threo-DL-β-Hydroxynorleucine

  • Vehicle (e.g., sterile water, PBS)

  • 96-well clear-bottom cell culture plates

  • LDH cytotoxicity assay kit (e.g., CytoSelect™ LDH Cytotoxicity Assay Kit)[7]

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency. Ensure you are using cells within a consistent and low passage number range to minimize biological variation.[1]

    • Trypsinize and count the cells.

    • Seed cells in a 96-well plate at a predetermined optimal density. The number of cells can significantly impact the results of cytotoxicity assays.[1]

    • To mitigate the "edge effect," avoid using the perimeter wells for experimental samples. Instead, fill these wells with sterile PBS or media.[4]

    • Incubate the plate overnight to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of Threo-DL-β-Hydroxynorleucine in a suitable vehicle. Ensure the compound is fully dissolved.

    • Perform serial dilutions to create a range of concentrations for testing.

    • Remove the old media from the cells and add the media containing the different concentrations of the compound.

    • Crucial Controls:

      • Vehicle Control: Cells treated with the vehicle only (represents 0% cytotoxicity).

      • Positive Control (Max Lysis): Cells treated with the lysis buffer provided in the kit (represents 100% cytotoxicity).

      • Media Blank: Media without cells to determine background absorbance.

  • Incubation:

    • Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • LDH Assay:

    • Following the manufacturer's instructions for your specific LDH assay kit, carefully transfer the cell culture supernatant to a new 96-well plate.

    • Add the LDH reaction mixture to each well.

    • Incubate at room temperature for the recommended time (usually 30 minutes), protected from light.

    • Measure the absorbance at the recommended wavelength (typically 450 nm) using a plate reader.

  • Data Analysis:

    • Subtract the absorbance of the media blank from all other readings.

    • Calculate the percentage of cytotoxicity for each concentration using the following formula: % Cytotoxicity = 100 x (Experimental LDH Release - Vehicle Control LDH Release) / (Maximum LDH Release - Vehicle Control LDH Release)

    • Plot the % cytotoxicity against the log of the compound concentration to generate a dose-response curve and determine the EC50 value.

Alternative Methodologies: A Comparative Overview

While cell-based assays provide valuable insights into the biological effects of Threo-DL-β-Hydroxynorleucine, they are indirect methods. For direct quantification and analysis, other techniques should be considered.

Underivatized Amino Acid Analysis

Direct analysis of amino acids without chemical derivatization offers a way to preserve their native structure and avoid potential by-products that could interfere with the results.[] This approach is particularly useful for metabolic profiling and can provide a more direct measure of the compound's fate in a biological system.[]

TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their physicochemical properties.High accuracy and reproducibility, suitable for complex samples.[]May require specialized columns and mobile phases for amino acid analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Combines the separation power of LC with the high sensitivity and selectivity of MS.High sensitivity for detecting low concentrations, can analyze multiple amino acids simultaneously.[]Higher equipment cost and complexity.
Amino Acid Analyzer Utilizes ion-exchange chromatography with post-column derivatization for detection.Highly accurate and reproducible, considered a gold standard for amino acid quantification.[]Dedicated instrument, may have lower throughput than LC-MS/MS.

Logical Framework for Ensuring Reproducibility

Reproducibility_Framework cluster_planning Experimental Design cluster_execution Assay Execution cluster_analysis Data Analysis & Reporting sop Standard Operating Procedures (SOPs) cell_handling Consistent Cell Handling sop->cell_handling controls Appropriate Controls statistical_analysis Robust Statistical Analysis controls->statistical_analysis replicates Sufficient Replicates replicates->statistical_analysis reproducible_results Reproducible Results cell_handling->reproducible_results reagent_quality Reagent Quality Control reagent_quality->reproducible_results instrumentation Calibrated Instrumentation instrumentation->reproducible_results data_transparency Transparent Data Reporting statistical_analysis->data_transparency data_transparency->reproducible_results

Caption: Key pillars for achieving reproducible in vitro assay results.

Conclusion

Ensuring the reproducibility of in vitro assays for Threo-DL-β-Hydroxynorleucine requires a meticulous approach that addresses potential sources of variability at every stage of the experimental process. By selecting the appropriate assay based on the research question, adhering to a well-defined and validated protocol, and understanding the importance of proper controls and consistent technique, researchers can generate high-quality, reliable data. While cell-based assays provide crucial information on biological activity, complementing these studies with direct analytical methods can offer a more complete understanding of the compound's behavior. Ultimately, a commitment to scientific integrity and rigorous experimental design is paramount for advancing our knowledge of novel compounds like Threo-DL-β-Hydroxynorleucine.

References

  • Danaher Life Sciences. (n.d.). Cell Based Assays.
  • BioIVT. (n.d.). Metabolic Disease Assays for Diabetes & Obesity Research.
  • MarinBio. (2025, July 24). Cell Based Assays for Metabolic Disease Drug Discovery.
  • Hutter, S., et al. (n.d.). In Vitro Research Reproducibility: Keeping Up High Standards. PMC.
  • Promega Corporation. (n.d.). Metabolic Activity Assays.
  • Integra Biosciences. (2021, October 19). Improving the reproducibility of cell culture handling.
  • SelectScience. (n.d.). The challenges of cell biology.
  • ResearchGate. (2021, January 16). Why can't I get reproducible results in cell based assays?
  • Forster, A. C., et al. (2007, October 3). An Expanded Set of Amino Acid Analogs for the Ribosomal Translation of Unnatural Peptides. PMC.
  • BOC Sciences. (n.d.). Underivatized Amino Acid Analysis.
  • Roberts, J. L., & Morelos, B. S. (n.d.). An in vitro amino acid incorporation method for assessing the status of in vivo protein synthesis. PubMed.
  • Scilight Press. (2024, August 20). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
  • Cell Biolabs, Inc. (n.d.). CytoSelect™ LDH Cytotoxicity Assay Kit.
  • Shimamoto, K., et al. (2001, October 15). Effects of threo-beta-hydroxyaspartate derivatives on excitatory amino acid transporters (EAAT4 and EAAT5). PubMed.
  • Shinkai, Y., et al. (n.d.). DL-threo-beta-benzyloxyaspartate, a potent blocker of excitatory amino acid transporters. PubMed.

Sources

Safety & Regulatory Compliance

Safety

Threo-DL-β-Hydroxynorleucine proper disposal procedures

As a Senior Application Scientist, I recognize that handling rare, non-proteinogenic amino acids like Threo-DL-β-Hydroxynorleucine (2-amino-3-hydroxyhexanoic acid) requires precision that goes beyond standard safety data...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling rare, non-proteinogenic amino acids like Threo-DL-β-Hydroxynorleucine (2-amino-3-hydroxyhexanoic acid) requires precision that goes beyond standard safety data sheets. In drug development and glycobiology, this compound is frequently utilized as a highly specific threonine analog to probe the stereospecific hydrophobic binding pockets of Oligosaccharyltransferase (OST) during N-linked glycoprotein processing[1].

Because of its potent biological activity—specifically its ability to modulate transglycosylation kinetics and act as a competitive inhibitor—improper disposal can lead to the contamination of sensitive downstream biochemical assays or disrupt local environmental microbial ecosystems[1][2].

This guide provides a self-validating, causally driven operational framework for the safe handling, decontamination, and disposal of Threo-DL-β-Hydroxynorleucine.

Mechanistic Context & Biological Impact

Understanding why we handle this chemical with strict protocols begins with its mechanism of action. Threo-DL-β-Hydroxynorleucine is not acutely toxic in the traditional sense, but its structural mimicry allows it to competitively bind to critical enzymatic active sites[1]. If aerosolized powder is inhaled or if aqueous waste enters biological water treatment facilities, it can act as a false nutrient or inhibitor.

OSTMechanism Analog Threo-DL-β-Hydroxynorleucine OST Oligosaccharyltransferase (OST) Active Site Analog->OST Competitive Binding Binding Stereospecific Hydrophobic Binding Pocket OST->Binding β-C Recognition Inhibition Altered Kinetics (Increased Km) Binding->Inhibition Modulates Glyc N-Linked Glycoprotein Processing Inhibition->Glyc Downstream Effect

Fig 1. Mechanism of OST modulation by Threo-DL-β-Hydroxynorleucine.

Hazard Assessment & Engineering Controls

While stable under normal laboratory conditions, the primary operational risk stems from the compound's lyophilized powder form. Fine particulates can easily bypass upper respiratory defenses, causing mucosal irritation, while prolonged dermal contact combined with sweat can lead to solubilization and absorption[3].

Table 1: Quantitative Hazard Mitigation & PPE Specifications

Hazard CategoryExposure RiskMandatory PPE & ControlsScientific Rationale
Inhalation Fine powder aerosolizationN95 / P1 Respirator, Class II Fume HoodPrevents mucosal irritation and systemic absorption of micro-particulates[3].
Dermal Prolonged surface contactNitrile Gloves (Double-gloved)Mitigates sweat-mediated solubilization and subsequent dermal transfer.
Ocular Accidental powder splashSplash-proof Safety GogglesPrevents localized pH disruptions and irritation on the corneal surface.
Reactivity Contact with oxidizersSegregated Storage (Inert Gas)Prevents the generation of toxic nitrogen oxides ( NOx​ ) via oxidation[3].

Experimental Protocol: Spill Response & Decontamination

In the event of a powder spill, standard sweeping is strictly prohibited. Sweeping introduces kinetic energy that aerosolizes the biologically active powder, drastically increasing inhalation risks. Follow this self-validating decontamination loop:

Step-by-Step Methodology:

  • Isolate and Ventilate: Immediately restrict access to the spill zone. Ensure the laboratory fume hood or local exhaust ventilation is operating at maximum capacity to capture airborne particulates[3].

  • Mechanical Collection (Wet Method): Using a static-free scoop or a damp, lint-free absorbent pad, gently collect the powder. Causality: The moisture immediately binds the fine particulates, neutralizing the risk of aerosolization.

  • Chemical Neutralization: Wipe the affected surface with a mild alkaline buffer (e.g., 0.1 M Sodium Bicarbonate), followed by a secondary wipe with distilled water. Causality: The mild base ensures the complete deprotonation and solubilization of any residual amino acid carboxyl groups, allowing for complete physical removal.

  • Self-Validation Step: Swab the cleaned area with a sterile, damp wipe and press it against universal pH paper. A reading between 6.5 and 7.5 confirms the absolute removal of acidic chemical residues. If the pH is outside this range, repeat Step 3.

Waste Segregation & Disposal Procedures

Synthetic amino acid analogs must never be disposed of down the sink. If introduced into municipal wastewater, these stereoisomers can disrupt local nitrogen cycles by acting as competitive inhibitors to environmental microflora[2].

WasteWorkflow Start Waste Generation: β-Hydroxynorleucine Solid Solid Waste (Powders/Plastics) Start->Solid Liquid Aqueous Waste (Buffers/Solvents) Start->Liquid Incineration High-Temp Incineration (EPA-Approved) Solid->Incineration Neutralization pH Verification (Target: pH 6-8) Liquid->Neutralization AqueousDisp Licensed Chemical Waste Contractor Neutralization->AqueousDisp

Fig 2. Procedural workflow for segregation and disposal of chemical waste.

Protocol for Aqueous Waste Preparation:

  • Segregation: Collect all Threo-DL-β-Hydroxynorleucine aqueous solutions in a dedicated, chemically compatible high-density polyethylene (HDPE) carboy. Critical: Do not mix with heavy metals or strong oxidizing agents to prevent the release of toxic fumes[3].

  • pH Adjustment: Slowly titrate the waste solution using 1M NaOH or 1M HCl while stirring continuously until the solution reaches a stable pH of 6.0–8.0. Causality: Extreme pH levels can cause the amino acid derivatives to precipitate out of solution or react unpredictably during transit.

  • Validation & Labeling: Cap the container, invert gently to mix, and perform a final pH check. Affix a GHS-compliant label detailing the exact concentration of the compound, the final pH, and the date of neutralization.

  • Final Disposal: Transfer the sealed container to a licensed chemical waste contractor for high-temperature incineration. Causality: Incineration guarantees the complete thermal destruction of the carbon-nitrogen bonds, permanently eliminating the compound's biological activity.

References[1] Wilhelm Breuer's research works | University of Bonn and other places. ResearchGate. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQN0DGqOef3gDnHvtXkYDQJDrAXnT9UpbptDPvuDvUT2LBnlwFkPAFbo0IlKJI2VZ65XRvUIFRLy70hhlvk7PmP6VAa7IzdmFFlVZRSSA4PjBCL2CuN3MWEcDKXc0Pig-aVlYW4B2E3DNkyjvzYVQ8K7X5e2R-EOFsk5DTAXjHReTLf-5RLplMow==[2] Beta-hydroxynorleucine: separation of its isomers and biological studies. PubMed. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbKdbwdHD16z06t8VC1ee-Me2aXRHLFmtszj_g_Bbt14MGCrIpbLPL_5fMQXYEvwsT_VDJOn5MZ2a7loqm-3GC9mWKQj0snQv6oSczgQxmEXjkOxx9tDg6MoUpDKpgQ67wXA==[3] DL-Lysine | CAS#:70-54-2 (Proxy for Amino Acid Derivative Handling). Chemsrc. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHomADZFZwY1L52I11-YbMHj8nhaEitbPzlh6bhqpFW-2CuMvphBxn71ZSSvJmJcCgj1Tz_pJEzotu8bLybTGiCgJSGdcJ0kYx4dsK4hvEQPKh0E2EmaiTZ62xyqikk1Ft0gKTZ9MKdkOQQtcAj

Sources

© Copyright 2026 BenchChem. All Rights Reserved.